2,4-Dimethoxy-5-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-6-3-7(13-2)8-4-5(6)9(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDVECANPFZAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679977 | |
| Record name | 2,4-Dimethoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607373-84-2 | |
| Record name | 2,4-Dimethoxy-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607373-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2,4-Dimethoxy-5-nitropyridine
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to 2,4-dimethoxy-5-nitropyridine, a pivotal intermediate in the development of contemporary pharmaceuticals and agrochemicals. The primary focus is on the prevalent and industrially scalable method of nucleophilic aromatic substitution (SNAr), starting from 2,4-dichloro-5-nitropyridine. We will dissect the underlying mechanistic principles that govern this transformation, offering a detailed, field-tested experimental protocol. Furthermore, an alternative strategy via electrophilic nitration of 2,4-dimethoxypyridine is critically evaluated, providing researchers with a comparative analysis of the available synthetic options. This document is intended for researchers, chemists, and process development professionals, aiming to bridge theoretical concepts with practical, actionable insights for laboratory and scale-up applications.
Part 1: The Primary Synthetic Pathway via Nucleophilic Aromatic Substitution (SNAr)
The most reliable and widely adopted method for synthesizing this compound is through the sequential nucleophilic aromatic substitution of 2,4-dichloro-5-nitropyridine. This pathway's success hinges on the electronic architecture of the pyridine ring, which is deliberately engineered for high reactivity with nucleophiles.
1.1: Mechanistic Rationale: Causality in Action
The synthetic route's foundation lies in the SNAr mechanism, an addition-elimination process. The pyridine ring, being inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group (-NO₂) at the C5 position.[1][2] This activation renders the carbon atoms at the C2 and C4 positions, which bear the chloride leaving groups, highly electrophilic and susceptible to nucleophilic attack.[2]
The reaction proceeds in two key stages:
-
Nucleophilic Attack & Meisenheimer Complex Formation: A strong nucleophile, in this case, the methoxide ion (CH₃O⁻), attacks one of the electron-deficient carbons (C2 or C4). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Leaving Group Departure & Aromaticity Restoration: The aromaticity of the pyridine ring is restored by the expulsion of a chloride ion, a good leaving group, to yield the substituted product.
A crucial aspect of this synthesis is the high degree of regioselectivity. The initial substitution overwhelmingly occurs at the C4 position. This preference is a direct consequence of the principles of electronic stabilization; a nucleophilic attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the adjacent nitro group through resonance. This provides significantly more stabilization compared to an attack at the C2 position, which is meta to the nitro group and does not benefit from this direct resonance stabilization.[2] Consequently, the activation energy for the C4-attack pathway is lower, making it the kinetically favored product. The second methoxide substitution then proceeds at the C2 position.
1.2: Visualization of the SNAr Pathway
Caption: SNAr synthesis of this compound.
1.3: Detailed Experimental Protocol
This protocol is a self-validating system, designed for robustness and reproducibility. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,4-Dichloro-5-nitropyridine (1.0 eq)
-
Sodium metal (2.2 - 2.5 eq)
-
Anhydrous Methanol
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Methoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous methanol. Carefully add sodium metal in small portions to the stirred methanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition to maintain a manageable reaction. Continue stirring until all the sodium has completely dissolved.[2]
-
Reaction Initiation: To the freshly prepared sodium methoxide solution, add 2,4-dichloro-5-nitropyridine (1.0 eq) portion-wise or as a solution in a minimal amount of anhydrous methanol.
-
Reaction Progression: Heat the reaction mixture to reflux. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and deionized water.
-
Separate the organic layer. Wash it sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
1.4: Data Summary
| Parameter | Value/Condition | Rationale |
| Nucleophile | Sodium Methoxide | A strong nucleophile required to attack the electron-deficient pyridine ring. |
| Stoichiometry | >2.0 equivalents of NaOMe | Ensures complete substitution of both chlorine atoms. A slight excess drives the reaction to completion. |
| Solvent | Anhydrous Methanol | Serves as both the solvent and the precursor for the methoxide nucleophile. Must be anhydrous to prevent quenching of the sodium methoxide. |
| Temperature | Reflux | Provides the necessary activation energy for the substitution reactions to proceed at a practical rate. |
| Monitoring | TLC | Allows for real-time tracking of the disappearance of starting material and intermediates, and the appearance of the product. |
Part 2: Alternative Synthetic Approach via Electrophilic Nitration
An alternative, though less common, approach involves the direct nitration of a pre-existing 2,4-dimethoxypyridine ring. This pathway leverages the principles of electrophilic aromatic substitution.
2.1: Conceptual Framework
Electrophilic substitution on the pyridine ring is generally challenging. The ring nitrogen acts as an electron-withdrawing group via induction and becomes protonated under the strongly acidic conditions typical for nitration, which severely deactivates the ring towards electrophilic attack.[3][4]
However, the presence of two strongly activating, ortho-para directing methoxy groups at the C2 and C4 positions can overcome this inherent lack of reactivity. The 5-position is electronically favorable for nitration as it is para to the C2-methoxy group and ortho to the C4-methoxy group, allowing for effective stabilization of the positive charge in the reaction intermediate (the sigma complex).
The choice of nitrating agent is critical. A mixture of concentrated nitric acid and sulfuric acid is standard, generating the highly electrophilic nitronium ion (NO₂⁺).[5] Milder conditions, such as nitric acid in trifluoroacetic anhydride, have also been successfully used for nitrating substituted pyridines.[6][7][8]
2.2: Visualization of the Electrophilic Nitration Pathway
Caption: Electrophilic nitration of 2,4-dimethoxypyridine.
2.3: General Experimental Protocol (Adapted)
This is a representative protocol adapted from general procedures for pyridine nitration.[8][9] Optimization will be necessary.
Materials:
-
2,4-Dimethoxypyridine (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane or Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask cooled in an ice-salt bath, add concentrated sulfuric acid. Slowly add 2,4-dimethoxypyridine while maintaining a low temperature.
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask. Add this nitrating mixture dropwise to the solution of 2,4-dimethoxypyridine, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-10 °C) for several hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction and Purification: Extract the aqueous mixture multiple times with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.
2.4: Comparative Analysis: SNAr vs. Nitration
| Feature | SNAr Pathway | Electrophilic Nitration Pathway |
| Starting Material | 2,4-Dichloro-5-nitropyridine | 2,4-Dimethoxypyridine |
| Regioselectivity | High and predictable | Potential for isomeric byproducts |
| Reaction Conditions | Generally milder (reflux in methanol) | Harsh (strong acids, low temp) |
| Atom Economy | Lower (involves substitution) | Higher (direct functionalization) |
| Overall Viability | Preferred Method: Robust, high-yielding, and highly selective. The precursor is commercially available or readily synthesized. | Alternative: Conceptually valid but may suffer from lower yields and the formation of difficult-to-separate isomers. Requires careful control of harsh conditions. |
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a two-step nucleophilic aromatic substitution on 2,4-dichloro-5-nitropyridine using sodium methoxide. This method is underpinned by well-understood mechanistic principles that ensure high regioselectivity and yield. While the alternative pathway of direct electrophilic nitration of 2,4-dimethoxypyridine is chemically plausible, it presents significant challenges regarding reaction control and selectivity. For researchers and drug development professionals requiring a dependable and scalable route to this valuable intermediate, the SNAr pathway remains the authoritative and recommended choice.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethoxy-5-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the electron-withdrawing nitro group and the electron-donating methoxy groups on the pyridine ring, impart unique physicochemical properties that govern its reactivity, solubility, and potential as a scaffold in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural and analytical data, alongside a discussion of its synthesis and reactivity profile. This document is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities.
Chemical Identity and Molecular Structure
This compound is identified by the Chemical Abstracts Service (CAS) number 607373-84-2 . Its molecular formula is C₇H₈N₂O₄, corresponding to a molecular weight of 184.15 g/mol .[1]
The molecular structure consists of a pyridine ring substituted with two methoxy groups at positions 2 and 4, and a nitro group at position 5. The presence of both electron-donating methoxy groups and a strongly electron-withdrawing nitro group significantly influences the electron density distribution within the pyridine ring, making it a versatile building block in organic synthesis.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 607373-84-2 | ECHEMI[1] |
| Molecular Formula | C₇H₈N₂O₄ | ECHEMI[1] |
| Molecular Weight | 184.15 g/mol | ECHEMI[1] |
| Density (calculated) | 1.292 g/cm³ | ECHEMI[1] |
| XLogP3 (calculated) | 1.53020 | ECHEMI[1] |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[2] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two methoxy groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbons of the pyridine ring and the methoxy groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:
-
C-H stretching from the aromatic ring and methoxy groups.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
Asymmetric and symmetric stretching of the nitro group (NO₂) , which typically appear as strong bands in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-O stretching of the methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 184.15.
Synthesis and Reactivity
Synthetic Approach
A plausible synthetic route to this compound could involve the nitration of a 2,4-dimethoxypyridine precursor. The reaction conditions would need to be carefully controlled to achieve selective nitration at the 5-position.
Alternatively, a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyridine could be employed. For instance, starting from a di-chloro-nitropyridine, sequential substitution with methoxide ions could yield the desired product. The reactivity of halogenated nitropyridines is well-documented, with the nitro group strongly activating the ring towards nucleophilic attack.[3][4]
Experimental Workflow: Conceptual Synthesis via SNAr
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is dictated by the interplay of its functional groups:
-
Nitro Group: The nitro group can be readily reduced to an amino group, which can then serve as a handle for further functionalization, such as diazotization and subsequent coupling reactions or amide bond formation.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron density of the ring, influenced by the methoxy and nitro groups, will direct its reactivity in electrophilic aromatic substitution reactions, although the strong deactivating effect of the nitro group makes such reactions challenging.
-
Methoxy Groups: The methoxy groups can potentially be cleaved under harsh acidic conditions to yield the corresponding hydroxypyridine derivatives.
Solubility and Physical State
While quantitative solubility data is not available, based on its structure, this compound is expected to be a solid at room temperature and exhibit solubility in common organic solvents. The polarity of the molecule, arising from the nitro and methoxy groups and the pyridine nitrogen, suggests it would be soluble in polar aprotic solvents and alcohols.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for structurally related nitropyridine compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5][6] Compounds in this class may cause skin and eye irritation.[6]
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. The strategic placement of the methoxy and nitro groups allows for diverse chemical modifications, making it an attractive starting material for the development of novel compounds with potential biological activity. Nitropyridine derivatives are known to be precursors for a wide range of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[3]
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet fully available in the public literature, its structural features suggest a rich and versatile reactivity. Further investigation into its physicochemical properties and synthetic applications is warranted to fully exploit its potential in the development of novel chemical entities.
References
An In-depth Technical Guide to 2,4-Dimethoxy-5-nitropyridine (CAS: 607373-84-2): A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,4-dimethoxy-5-nitropyridine, a heterocyclic building block of increasing importance for researchers, medicinal chemists, and drug development professionals. While not as extensively documented as some commodity reagents, its unique electronic and structural features make it a valuable intermediate in the synthesis of complex, biologically active molecules. This document consolidates available information on its synthesis, physicochemical properties, reactivity, and applications, with a focus on providing practical, field-proven insights. We will delve into the mechanistic underpinnings of its synthesis and reactivity, provide detailed, actionable protocols, and contextualize its utility within contemporary drug discovery programs, particularly in the development of kinase inhibitors.
Introduction: The Strategic Value of Substituted Nitropyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of specific substituents allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target engagement. Nitropyridines, in particular, serve as exceptionally versatile precursors. The strongly electron-withdrawing nitro group significantly activates the pyridine ring, making it susceptible to a range of chemical transformations.
This compound emerges as a strategic intermediate for several key reasons:
-
Activated for Nucleophilic Aromatic Substitution (SNAr): While the methoxy groups themselves are poor leaving groups compared to halogens, their precursor, 2,4-dichloro-5-nitropyridine, is highly activated for SNAr. This allows for the sequential and regioselective introduction of the two methoxy groups.
-
Modulation of Reactivity: The two electron-donating methoxy groups electronically modify the pyridine ring, influencing the reactivity of the nitro group and the pyridyl nitrogen.
-
Synthetic Handle for Further Diversification: The nitro group can be readily reduced to an amine, which then serves as a versatile handle for a wide array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization, enabling the construction of diverse compound libraries. This transformation is pivotal for its application in synthesizing kinase inhibitors, where an amino group is often a key pharmacophoric element.[1]
This guide will first elucidate the most plausible synthetic route to this compound, drawing from established reactivity principles of its halogenated precursors. Subsequently, we will explore its chemical properties, characteristic reactivity, and its application in the synthesis of advanced bioactive molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 607373-84-2 | [2] |
| Molecular Formula | C₇H₈N₂O₄ | [2] |
| Molecular Weight | 184.15 g/mol | [2] |
| Appearance | Expected to be a solid | |
| Topological Polar Surface Area (TPSA) | 77.2 Ų | [2] |
| XLogP3 | 1.5 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 2 | [2] |
Spectroscopic Characterization
While a publicly available, peer-reviewed full data set for this compound is not readily found, we can predict its characteristic spectroscopic features based on its structure and data from closely related analogs. Commercial suppliers may provide spectra upon request.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions of the pyridine ring. The electron-withdrawing nitro group will deshield the adjacent proton at C-6, shifting it further downfield compared to the proton at C-3. Two singlets corresponding to the two methoxy groups will be observed in the upfield region, typically between 3.9 and 4.2 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals. The carbon atoms attached to the oxygen (C-2 and C-4) and the nitro group (C-5) will be significantly deshielded. The carbons of the two methoxy groups will appear in the 50-60 ppm range. The general chemical shift regions for substituted pyridines are well-established.[4][5][6]
-
Mass Spectrometry: Under electrospray ionization (ESI) conditions, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 185.15. Electron Ionization (EI) would likely show the molecular ion at m/z 184.15, along with fragmentation patterns corresponding to the loss of methoxy and nitro groups.
Synthesis of this compound
The most logical and industrially scalable synthesis of this compound proceeds via a sequential nucleophilic aromatic substitution (SNAr) starting from the readily available 2,4-dichloro-5-nitropyridine.
Mechanistic Rationale
The synthetic strategy is grounded in the well-established principles of SNAr on electron-deficient heterocyclic systems.[7]
-
Activation: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position.
-
Regioselectivity of Nucleophilic Attack: The chlorine atoms at the C-2 and C-4 positions are both activated towards nucleophilic attack. However, the C-4 position is generally more reactive. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C-4 can be effectively delocalized onto the electronegative ring nitrogen and the oxygen atoms of the nitro group. Attack at the C-2 position also allows for delocalization but is often sterically more hindered.[7]
-
Double Displacement: The reaction with sodium methoxide will first displace the more reactive C-4 chlorine, followed by the displacement of the C-2 chlorine to yield the final dimethoxy product.
Detailed Experimental Protocol (Representative)
This protocol is based on established procedures for the methoxylation of dichloronitropyridines and related systems.[8] Researchers should perform their own risk assessment and optimization.
Materials:
-
2,4-Dichloro-5-nitropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Methanol
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous methanol.
-
Reagent Addition: To the stirred solution, add sodium methoxide (a slight excess, e.g., 2.2-2.5 eq) portion-wise at room temperature. The addition may be exothermic; cooling in an ice bath may be necessary to maintain control.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material and the mono-substituted intermediate are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between water and an organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.
Reactivity and Synthetic Applications
The synthetic utility of this compound primarily revolves around the transformation of the nitro group, which unlocks a multitude of subsequent chemical modifications.
Reduction of the Nitro Group
The most common and critical reaction is the reduction of the nitro group to an amine, yielding 5-amino-2,4-dimethoxypyridine. This transformation is a gateway to a vast array of derivatives and is a key step in the synthesis of many kinase inhibitors.[1][9]
Common Reduction Methods:
-
Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas.
-
Metal-Mediated Reduction: Reagents such as iron powder in acetic acid, tin(II) chloride in ethanol or ethyl acetate, or sodium dithionite are effective for this reduction.[1]
Application in the Synthesis of Kinase Inhibitors
The resulting 5-amino-2,4-dimethoxypyridine is a valuable building block for constructing the core scaffolds of various kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.
The amino group of 5-amino-2,4-dimethoxypyridine can be further functionalized to build complex heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to be effective hinge-binding motifs in many kinase inhibitors.[9] For example, the amine can be coupled with other heterocyclic fragments, often through SNAr or Buchwald-Hartwig amination reactions, to generate advanced drug candidates. The methoxy groups at the 2- and 4-positions play a crucial role in modulating the electronics of the pyridine ring and can provide vectors for improving solubility and pharmacokinetic properties.
Safety and Handling
As a nitroaromatic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.
Conclusion
This compound, with CAS number 607373-84-2, represents a specialized yet highly valuable intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. Its synthesis from 2,4-dichloro-5-nitropyridine is governed by the predictable and well-understood principles of nucleophilic aromatic substitution. The true synthetic power of this reagent is realized upon the reduction of its nitro group, which provides a versatile amino-substituted pyridine scaffold. For drug development professionals, particularly those working on kinase inhibitors, understanding the synthesis and reactivity of this and related building blocks is crucial for the efficient design and construction of novel therapeutic agents. As the demand for sophisticated heterocyclic scaffolds continues to grow, the importance of intermediates like this compound in enabling innovative drug discovery is set to increase.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 607373-84-2|this compound|BLD Pharm [bldpharm.com]
- 4. testbook.com [testbook.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
solubility of 2,4-Dimethoxy-5-nitropyridine in organic solvents
An In-depth Technical Guide to the Solubility of 2,4-Dimethoxy-5-nitropyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key heterocyclic intermediate in pharmaceutical synthesis.[1] Given the scarcity of publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties and draws comparisons with structurally analogous nitropyridines. Crucially, this guide furnishes detailed, field-proven experimental protocols to empower researchers to determine precise solubility parameters in their own laboratory settings. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring robust and reproducible results essential for process development, formulation, and preclinical studies.
Introduction: The Critical Role of Solubility
This compound (CAS No: 607373-84-2, Formula: C₇H₈N₂O₄) is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry.[1] The journey of any active pharmaceutical ingredient (API) from the laboratory to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being paramount. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and directly impacts the bioavailability and formulation strategies of the final drug product.
Understanding the solubility of an intermediate like this compound is not merely an academic exercise. It is a foundational requirement for:
-
Process Optimization: Selecting appropriate solvents to ensure efficient reaction, crystallization, and purification, thereby maximizing yield and purity.
-
Formulation Development: Providing the necessary data to develop stable and effective dosage forms.
-
Analytical Method Development: Choosing suitable diluents for chromatographic analysis such as HPLC and GC.
This guide is structured to provide both theoretical insights and practical, actionable protocols to address the solubility challenges associated with this compound.
Physicochemical Profile and Solubility Prediction
The solubility of a compound is fundamentally governed by its molecular structure. The principle of "like dissolves like" serves as a useful heuristic, where the polarity, hydrogen bonding capacity, and overall size of the solute and solvent molecules determine the extent of dissolution.[2]
The key physicochemical properties of this compound are summarized below, providing a basis for predicting its behavior in various organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| XLogP3 | 1.53 | [1] |
| Topological Polar Surface Area (TPSA) | 77.2 Ų | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Rotatable Bond Count | 2 | [1] |
Expert Analysis of Physicochemical Properties:
-
Polarity and TPSA: The TPSA of 77.2 Ų is significant, arising from the nitro group (O=N=O) and the two methoxy (-OCH₃) ether oxygens. This substantial polarity suggests that this compound will favor dissolution in polar organic solvents.
-
Hydrogen Bonding: With five hydrogen bond acceptors (four oxygen atoms and the pyridine nitrogen) and no donors, the molecule can readily interact with protic solvents (like alcohols) that can donate hydrogen bonds. This enhances solubility in solvents such as methanol and ethanol.
-
Lipophilicity (XLogP3): An XLogP3 value of 1.53 indicates a moderate degree of lipophilicity. This suggests that while the compound is polar, it will still possess some solubility in less polar solvents but is unlikely to be highly soluble in non-polar hydrocarbons like hexane or toluene.
Based on this profile, the expected solubility trend is: Polar Aprotic Solvents > Polar Protic Solvents > Non-Polar Solvents .
Comparative Analysis with Analogous Compounds
In the absence of direct quantitative data, examining the solubility of structurally related compounds provides an invaluable benchmark. 2,4-Dichloro-5-nitropyridine is a close structural analog, differing primarily in the substitution at the 2 and 4 positions (chloro vs. methoxy).
Table 2: Quantitative Solubility Data for 2,4-Dichloro-5-nitropyridine [3]
| Solvent System | Solvent Type | Dielectric Constant (20°C) | Solubility (g/L) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | >200 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | >200 |
| Acetonitrile | Polar Aprotic | 37.5 | 180 |
| Acetone | Polar Aprotic | 20.7 | 160 |
| Methanol | Polar Protic | 32.7 | 150 |
| Ethanol | Polar Protic | 24.5 | 125 |
| Isopropanol | Polar Protic | 19.9 | 80 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 95 |
| Toluene | Non-Polar | 2.4 | 15 |
| Hexane | Non-Polar | 1.9 | <1 |
Field Insights: The methoxy groups in this compound are less electronegative but better hydrogen bond acceptors than the chloro groups in the analog. This suggests that the solubility of our target compound in polar protic solvents like methanol and ethanol could be comparable or even slightly higher than that of 2,4-Dichloro-5-nitropyridine. The high solubility in polar aprotic solvents like DMSO and DMF is expected to be a shared characteristic.[3]
Experimental Protocol for Thermodynamic Solubility Determination
To obtain definitive solubility data, the thermodynamic shake-flask method is the gold standard, providing the equilibrium solubility of a compound in a given solvent at a specific temperature.[4][5]
Principle
An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.
Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology (Gravimetric Analysis)
This protocol is robust and does not require a chromophore, making it universally applicable.
-
Preparation: Accurately weigh a clean, dry glass vial. Add an excess amount of this compound (enough to ensure solid remains after equilibration). Record the total mass.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vial in a shaking incubator or on a magnetic stir plate at a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours. The extended time is crucial to ensure true thermodynamic equilibrium is achieved.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation at a moderate speed (e.g., 5000 rpm for 10 minutes) is recommended.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a calibrated pipette. It is critical not to disturb the solid pellet. Transfer the supernatant to a pre-weighed, dry evaporating dish.
-
Solvent Evaporation: Gently evaporate the solvent from the dish under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.
-
Final Weighing: Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and prevent moisture absorption. Weigh the dish containing the dried solute residue.
-
Calculation:
-
Mass of dissolved solid = (Final weight of dish + residue) - (Initial weight of empty dish).
-
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant sampled (mL).
-
Self-Validation and Trustworthiness: The protocol's integrity is maintained by ensuring the presence of undissolved solid at the end of the equilibration period, confirming that the solution was indeed saturated. Running replicates (n=3) is mandatory for statistical validity.
High-Throughput Solubility Screening via UV/Vis Spectrophotometry
For screening solubility in multiple solvents, a UV/Vis spectrophotometry-based method can be more efficient, provided the compound has a suitable chromophore and obeys the Beer-Lambert law.[2][4]
-
Determine Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a spectrophotometer to find the wavelength of maximum absorbance (λmax). The nitro-aromatic system is expected to provide a strong UV absorbance.
-
Generate a Calibration Curve:
-
Prepare a concentrated stock solution of the compound in the solvent of interest with a precisely known concentration.
-
Perform a series of accurate dilutions to create at least five standard solutions of decreasing concentration.
-
Measure the absorbance of each standard at the predetermined λmax, using the pure solvent as a blank.
-
Plot absorbance versus concentration. A linear regression should yield a correlation coefficient (R²) > 0.99, validating the method's linearity.[4]
-
-
Analyze Saturated Solution:
-
Prepare a saturated solution as described in the shake-flask method (Steps 1-4).
-
Filter the saturated supernatant through a 0.22 µm syringe filter.
-
Accurately dilute a small volume of the clear filtrate with the solvent to ensure its absorbance falls within the linear range of the calibration curve.
-
-
Calculation:
-
Measure the absorbance of the diluted sample at λmax.
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution, which is the solubility.
-
Conclusion
While direct quantitative solubility data for this compound is not readily found in scientific literature, a robust solubility profile can be confidently predicted from its physicochemical characteristics. The compound is expected to be highly soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and moderately soluble in polar protic solvents (alcohols), with poor solubility in non-polar hydrocarbons. This guide provides the necessary comparative data from a close structural analog and, most importantly, equips the research and development scientist with two distinct, validated protocols to determine precise solubility values experimentally. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable data critical for advancing pharmaceutical development projects.
References
molecular structure and weight of 2,4-Dimethoxy-5-nitropyridine
An In-Depth Technical Guide to 2,4-Dimethoxy-5-nitropyridine
Introduction: A Versatile Heterocyclic Building Block
This compound is a substituted pyridine derivative that serves as a valuable intermediate in the fields of medicinal chemistry and organic synthesis.[1] As a functionalized N-heterocycle, its structure is primed for diverse chemical transformations, making it an important precursor for the synthesis of more complex molecular architectures. The pyridine core is a privileged scaffold in drug design, and the strategic placement of two electron-donating methoxy groups and a strongly electron-withdrawing nitro group imparts a unique reactivity profile to this molecule.[2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and its utility for professionals in drug development and chemical research.
Molecular Structure and Physicochemical Properties
The chemical identity of this compound is defined by a pyridine ring substituted at the C2 and C4 positions with methoxy (-OCH₃) groups and at the C5 position with a nitro (-NO₂) group. This specific arrangement dictates its electronic properties and reactivity. The methoxy groups donate electron density into the ring via resonance, while the nitro group strongly withdraws electron density, making the molecule electron-poor, particularly at positions ortho and para to the nitro group.
Below is a visualization of the molecular structure.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 607373-84-2 | [1] |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| Exact Mass | 184.04840674 Da | [1] |
| Density | 1.292 g/cm³ | [1] |
| Category | Pharmaceutical Intermediate, Heterocyclic |[1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The logical precursor for this transformation is 2,4-dichloro-5-nitropyridine. The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing nitro group, activates the chlorine atoms at the C2 and C4 positions, making them excellent leaving groups for nucleophilic attack.[3][4]
The protocol described below is based on a well-established method for the methoxylation of analogous chloronitropyridine systems, ensuring a high-yield and reliable procedure.[5]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via SₙAr
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metal (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) at 0°C. This in situ preparation generates sodium methoxide, a potent nucleophile.
-
Reaction Initiation: Prepare a solution of 2,4-dichloro-5-nitropyridine (1.0 equivalent) in anhydrous methanol. Add this solution dropwise to the stirred sodium methoxide solution at 0°C. Causality: The low temperature controls the exothermic reaction and minimizes potential side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Once the reaction is complete, carefully quench by adding water. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate. Rationale: The product is significantly more soluble in the organic phase, allowing for its separation from inorganic salts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques.[6] Based on established principles of NMR spectroscopy and the known effects of its functional groups, a predicted spectrum can be described.[7]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
|---|---|
| ¹H NMR | - H-6 Proton (singlet): ~8.8-9.0 ppm. Deshielded due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nitro group. - H-3 Proton (singlet): ~6.8-7.0 ppm. Shielded relative to H-6, located between two electron-donating methoxy groups. - C-4 Methoxy (singlet, 3H): ~4.0-4.2 ppm. - C-2 Methoxy (singlet, 3H): ~4.0-4.2 ppm. |
| ¹³C NMR | - C-2 & C-4: ~160-165 ppm (attached to oxygen). - C-6: ~150-155 ppm. - C-5: ~135-140 ppm (attached to nitro group). - C-3: ~95-100 ppm (shielded by two methoxy groups). - Methoxy Carbons: ~55-60 ppm. |
| Mass Spec. | - Molecular Ion (M⁺): Expected at m/z = 184. - Key Fragments: Loss of a methyl group (-CH₃, m/z=169), a methoxy group (-OCH₃, m/z=153), and the nitro group (-NO₂, m/z=138). |
Reactivity and Applications in Drug Development
The synthetic value of this compound lies in the reactivity of its nitro group. This group serves as a versatile synthetic handle for introducing further molecular diversity.
-
Reduction to an Amine: The most common transformation is the reduction of the nitro group to an amine (2,4-dimethoxy-pyridin-5-amine). This is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂/HCl). This transformation opens up a vast array of subsequent reactions.
-
Amide Bond Formation: The resulting aminopyridine is a key nucleophile for forming amide bonds with activated carboxylic acids, a cornerstone of medicinal chemistry for linking molecular fragments.
-
Precursor for Kinase Inhibitors: Substituted aminopyridines are core components of many small-molecule kinase inhibitors. The strategic placement of the methoxy groups can influence solubility, metabolic stability, and binding interactions within the ATP-binding pocket of a target kinase. The amine at the C5 position provides a critical vector for building out the rest of the inhibitor structure.[8] Computational studies on similar nitropyridine derivatives have highlighted their potential as inhibitors for viral proteins like those in SARS-CoV-2, suggesting a broad applicability in antiviral research.[9]
Safety and Handling
-
Hazard Class: Assumed to be toxic if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[10][12][13]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for several minutes. If on skin, wash with soap and water. If ingested or inhaled, seek immediate medical attention.[10]
Conclusion
This compound is a synthetically valuable heterocyclic compound with significant potential as a building block for complex, biologically active molecules. Its straightforward synthesis via nucleophilic aromatic substitution and the versatile reactivity of its nitro group make it an attractive intermediate for researchers in drug discovery and development. A thorough understanding of its structure, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.
References
- 1. echemi.com [echemi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 607373-84-2|this compound|BLD Pharm [bldpharm.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-甲氧基-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
reactivity of the nitro group in 2,4-Dimethoxy-5-nitropyridine
An In-depth Technical Guide to the Reactivity of the Nitro Group in 2,4-Dimethoxy-5-nitropyridine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical , a pivotal heterocyclic building block in modern medicinal chemistry. The document elucidates the profound influence of the electron-withdrawing nitro group on the pyridine scaffold, focusing on its two primary modes of reactivity: reduction to the corresponding aniline and its role in activating the ring toward nucleophilic aromatic substitution. This guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights, incorporating detailed experimental protocols, mechanistic diagrams, and a survey of its applications in the synthesis of complex therapeutic agents.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized pyridine derivative whose value in organic synthesis is anchored in the versatile reactivity of its nitro group. The pyridine core is a privileged scaffold in drug discovery, and the specific substitution pattern of this molecule—two electron-donating methoxy groups and one powerful electron-withdrawing nitro group—creates a unique electronic landscape that chemists can exploit for molecular construction.
The strategic placement of the nitro group at the C5 position, flanked by a methoxy group at C4, renders it a powerful modulator of the ring's electronic properties. Its primary roles are twofold:
-
A Precursor to the Amino Group: The nitro group is readily reduced to a primary amine, 5-amino-2,4-dimethoxypyridine. This transformation is fundamental, as the resulting amino group serves as a versatile handle for a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions.
-
An Activator for Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group significantly depletes electron density from the pyridine ring, particularly at the positions ortho and para to it. This electronic deficit facilitates the attack of nucleophiles, enabling the construction of complex molecular architectures.
This guide will dissect these two core aspects of reactivity, providing the causal logic behind experimental choices and detailed methodologies for practical application.
Reduction of the Nitro Group: Gateway to Functionalization
The conversion of the nitro group to an amine is arguably the most critical and widely utilized transformation of this compound. This reaction unlocks the potential for building diverse molecular libraries for drug discovery.[1][2]
Mechanistic Considerations and Reagent Selection
The reduction of an aromatic nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine species. The overall transformation involves a six-electron reduction.
Caption: Stepwise reduction of an aromatic nitro group.
Several methods can accomplish this transformation, with the choice of reagent depending on factors like substrate tolerance, scale, and desired purity.[3]
| Reduction Method | Reagent System | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol, Room Temp, 1-50 bar H₂ | High yield, clean reaction, catalyst can be recycled | Catalyst can be pyrophoric; may reduce other functional groups (alkenes, alkynes, benzyl groups); requires specialized pressure equipment.[4] |
| Metal/Acid Reduction | Fe, Sn, or Zn with HCl or AcOH | Aqueous/alcoholic solvent, heated | Cost-effective, highly chemoselective for nitro groups | Requires stoichiometric amounts of metal, leading to significant metal waste and often harsh acidic workup. |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | Pd/C, Methanol/Ethanol, Reflux | Avoids the use of high-pressure hydrogen gas | Can be slower than direct hydrogenation; hydrazine is highly toxic. |
| Chemical Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Mild conditions, good for sensitive substrates | Generates tin-based waste products that require careful disposal.[5] |
For the synthesis of high-purity pharmaceutical intermediates, catalytic hydrogenation is frequently the method of choice due to its efficiency and the clean nature of the final product, which is free from metallic impurities.[4]
Experimental Protocol: Catalytic Hydrogenation
The following protocol is adapted from established procedures for the reduction of related nitropyridine compounds and represents a robust method for generating 5-amino-2,4-dimethoxypyridine.[6]
Reaction: Reduction of this compound to 5-amino-2,4-dimethoxypyridine
Reagents and Materials:
-
This compound
-
10% Palladium on Carbon (10% Pd/C), 50% wet
-
Methanol (MeOH), ACS grade
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® for filtration
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
Step-by-Step Methodology:
-
Vessel Preparation: Charge the hydrogenation vessel with this compound (1.0 eq) and Methanol (10-15 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (typically 2-5 mol% of Pd relative to the substrate). Expertise Note: The catalyst is pyrophoric and should be handled with care, preferably wet, to avoid ignition upon contact with air and solvent.
-
Inerting: Seal the reaction vessel and purge the headspace with nitrogen gas three times to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas three times, then pressurize to the desired pressure (e.g., 50 psi or ~3.5 bar).
-
Reaction: Commence vigorous stirring or shaking. The reaction is typically exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing the cessation of hydrogen uptake. For analytical confirmation, TLC or LC-MS can be used on a carefully depressurized and inerted sample.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel three times with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Trustworthiness Note: It is critical to keep the filter cake wet with solvent at all times to prevent the pyrophoric catalyst from igniting.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-amino-2,4-dimethoxypyridine, which can be purified further by recrystallization or chromatography if necessary.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group's strong -I and -R electronic effects make the pyridine ring of this compound highly electrophilic, predisposing it to attack by nucleophiles. This reactivity is the cornerstone of SNAr reactions on this scaffold.[7][8]
Mechanistic Principles and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]
-
Addition: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7][9]
-
Elimination: A leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
The rate-determining step is typically the formation of the Meisenheimer complex.[8] The stability of this intermediate is paramount, and the nitro group at C5 plays a crucial role by delocalizing the negative charge through resonance, thereby lowering the activation energy of the reaction.[7][10]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
In this compound, the positions activated by the C5-nitro group are C4 and C6 (ortho) and C2 (para). However, the methoxy groups at C2 and C4 are generally poor leaving groups compared to halogens. Therefore, SNAr reactions on this specific substrate are less common than on its halogenated analogs like 2,4-dichloro-5-nitropyridine.[7] Nonetheless, under forcing conditions or with highly reactive nucleophiles, substitution of a methoxy group, particularly at the C4 position, may be possible.
More relevant to this scaffold is the concept of Vicarious Nucleophilic Substitution (VNS) , where a nucleophile carrying a leaving group attacks a C-H position on the electron-deficient ring, typically ortho to the nitro group (the C6 or C4 position if the methoxy group were absent).[9][11] This allows for direct C-H functionalization, a powerful modern synthetic strategy.
Application in Synthesis: Building Complex Molecules
The true utility of this compound is realized when its reactivity is applied in multi-step syntheses. The amine generated from nitro reduction is a key intermediate for building pharmacologically active molecules. For example, it serves as a precursor for creating pyrimidine derivatives investigated as selective dopamine D5 receptor partial agonists and other complex heterocyclic systems.[12]
Caption: Synthetic utility workflow starting from this compound.
Conclusion and Future Outlook
This compound is a quintessential example of a strategic building block in modern organic synthesis. The reactivity of its nitro group is not a monolithic feature but a duality of function. As a latent amino group, it provides a reliable and efficient entry point for introducing nitrogen-based functionality, crucial for tuning the pharmacological properties of drug candidates. As an electronic activator, it primes the pyridine ring for complex bond-forming events.
For the drug development professional, a deep understanding of this reactivity is essential. Mastering the controlled reduction of the nitro group while preserving other sensitive functionalities, and recognizing the potential for nucleophilic substitution, allows for the rational design and efficient execution of synthetic routes to novel and potent therapeutic agents. Future research will likely focus on expanding the scope of C-H functionalization reactions on this scaffold and developing even more selective and sustainable reduction methodologies.
References
- 1. nbinno.com [nbinno.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 2,4-Dimethoxy-5-nitropyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its status as a privileged structure in a multitude of bioactive molecules, particularly in the realm of kinase inhibitors.[2] Among the vast array of functionalized pyridines, 2,4-dimethoxy-5-nitropyridine has emerged as a highly valuable and versatile building block. The strategic placement of two methoxy groups and a nitro functionality on the pyridine ring offers a nuanced reactivity profile, enabling chemists to perform selective transformations and construct complex molecular architectures with a high degree of control.
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of bioactive molecules. We will delve into the fundamental chemical principles governing its reactivity, provide detailed, field-proven protocols for key transformations, and illustrate its application in the synthesis of a kinase inhibitor scaffold.
Core Principles of Reactivity: A Tale of Two Methoxy Groups and a Nitro Activator
The synthetic utility of this compound is primarily dictated by the interplay of its three substituents. The potent electron-withdrawing nature of the nitro group at the 5-position significantly acidifies the pyridine ring, rendering the carbons at the 2- and 4-positions highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[3]
A critical aspect of the reactivity of this scaffold is the regioselectivity of nucleophilic attack. The methoxy group at the 4-position is significantly more labile than the one at the 2-position. This preferential reactivity is a direct consequence of the ability of the ortho-disposed nitro group to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position. This stabilization is not as effective for attack at the C2 position. This inherent electronic bias allows for the selective displacement of the C4-methoxy group, providing a reliable handle for the introduction of diverse functionalities.
Application in Kinase Inhibitor Synthesis: A Step-by-Step Workflow
The 2,4-disubstituted-5-nitropyridine core is a common feature in a variety of kinase inhibitors.[3] The following workflow details the synthesis of a key intermediate, 4-amino-2-methoxy-5-nitropyridine, and its subsequent elaboration, demonstrating the practical application of this compound in this critical area of drug discovery.
Workflow Overview
The overall synthetic strategy involves a regioselective nucleophilic aromatic substitution at the C4 position, followed by the reduction of the nitro group to an amine. This diamino-pyridine scaffold can then be further functionalized to generate a library of potential kinase inhibitors.
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-methoxy-5-nitropyridine
This protocol details the regioselective displacement of the C4-methoxy group of this compound with ammonia to yield the key intermediate, 4-amino-2-methoxy-5-nitropyridine.[4] This intermediate is a valuable building block for the synthesis of various pharmaceuticals.[4]
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in Methanol)
-
Methanol
-
Pressure vessel (e.g., sealed tube)
-
Stir plate with heating capabilities
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a pressure vessel, add this compound (1.0 eq).
-
Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq). The vessel should not be filled more than two-thirds of its capacity.
-
Seal the vessel tightly.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully vent the pressure vessel in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-amino-2-methoxy-5-nitropyridine as a solid.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| This compound | C₇H₈N₂O₄ | 184.15 | - |
| 4-Amino-2-methoxy-5-nitropyridine | C₆H₇N₃O₃ | 169.14 | 85-95 |
Protocol 2: Reduction of the Nitro Group to Synthesize 2-Methoxy-pyridine-4,5-diamine
This protocol describes the reduction of the nitro group of 4-amino-2-methoxy-5-nitropyridine to the corresponding amine, yielding the versatile diamine intermediate. This transformation is a common step in the synthesis of many heterocyclic bioactive molecules.[2]
Materials:
-
4-Amino-2-methoxy-5-nitropyridine
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 4-amino-2-methoxy-5-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5-10 eq) and ammonium chloride (4-8 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-pyridine-4,5-diamine. This product is often used in the next step without further purification.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 4-Amino-2-methoxy-5-nitropyridine | C₆H₇N₃O₃ | 169.14 | - |
| 2-Methoxy-pyridine-4,5-diamine | C₆H₉N₃O | 139.16 | 80-90 |
Mechanistic Insights: The Rationale Behind Regioselectivity
The preferential substitution at the C4 position is a cornerstone of the synthetic strategy employing 2,4-disubstituted-5-nitropyridines. This regioselectivity is electronically driven and can be rationalized by examining the resonance structures of the Meisenheimer complex intermediates.
Caption: Resonance stabilization of Meisenheimer intermediates.
As depicted, nucleophilic attack at the C4 position allows for the delocalization of the negative charge onto the electronegative oxygen atoms of the nitro group, a highly stabilizing interaction. In contrast, attack at the C2 position does not permit this direct resonance stabilization, resulting in a higher energy intermediate and a slower reaction rate. This difference in activation energies is the fundamental reason for the observed high regioselectivity.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of bioactive molecules, particularly kinase inhibitors. Its well-defined reactivity, governed by the activating nitro group and the differential lability of the two methoxy substituents, allows for the controlled and regioselective introduction of key functionalities. The protocols outlined in this application note provide a robust foundation for researchers to leverage this valuable scaffold in their drug discovery programs. The resulting diamine intermediate is primed for a wide array of subsequent chemical transformations, opening the door to the creation of diverse libraries of novel compounds for biological screening. As the demand for targeted therapeutics continues to grow, the strategic application of such well-designed chemical building blocks will undoubtedly remain a critical component of successful drug development endeavors.
References
Application Notes and Protocols: 2,4-Dimethoxy-5-nitropyridine as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Discovery
Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs demonstrating significant clinical benefit.[1] A recurring theme in the medicinal chemistry of kinase inhibitors is the concept of "privileged scaffolds" – core molecular frameworks that are capable of binding to the ATP-binding site of multiple kinases. These scaffolds serve as a foundational template for the development of potent and selective inhibitors through systematic chemical modification.
The substituted pyridine core is one such privileged scaffold, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.[2] This application note focuses on the utility of 2,4-dimethoxy-5-nitropyridine as a strategic building block for the synthesis of diverse kinase inhibitor libraries. The strategic placement of its functional groups—two methoxy groups at positions amenable to nucleophilic substitution and a nitro group that can be readily converted to an amine—provides a versatile platform for introducing molecular diversity and tailoring inhibitor properties. We will explore the chemical logic behind its use and provide detailed protocols for its transformation into key intermediates for kinase inhibitor synthesis.
Chemical Reactivity and Strategic Value of this compound
The synthetic versatility of this compound stems from the electronic nature of the pyridine ring, which is further modulated by its substituents. The electron-withdrawing nitro group at the 5-position activates the pyridine ring, making the carbon atoms at the 2- and 4-positions highly susceptible to nucleophilic aromatic substitution (SNAr). While methoxy groups are generally poorer leaving groups than halogens (as seen in the analogous 2,4-dichloro-5-nitropyridine), their displacement can be achieved with appropriate nucleophiles under thermal or catalyzed conditions. This allows for the sequential and regioselective introduction of various functionalities.
The true synthetic power of this building block is realized in a multi-step approach:
-
Selective Nucleophilic Aromatic Substitution (SNAr): One or both methoxy groups can be displaced by a variety of nucleophiles, most commonly amines, to install key side chains that will interact with the solvent-exposed regions of the kinase active site.
-
Nitro Group Reduction: The nitro group can be efficiently reduced to a primary amine. This amine is a crucial functional handle for further derivatization and often serves as a key hydrogen bond donor for interaction with the kinase hinge region.
-
Further Functionalization: The resulting 5-amino-2,4-disubstituted pyridine can be further modified, for example, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to build complex, multi-ring inhibitor structures.[3][4][5]
This stepwise approach allows for the creation of a combinatorial library of compounds from a single, readily accessible starting material, making it an efficient strategy in drug discovery.
Core Synthetic Transformations: Protocols and Mechanistic Insights
The following sections provide detailed, step-by-step protocols for the key transformations of this compound into scaffolds suitable for kinase inhibitor synthesis.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
The displacement of the methoxy groups, particularly at the 4-position which is para to the activating nitro group, is a cornerstone reaction. This protocol describes a general procedure for the substitution with a primary or secondary amine.
Rationale: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nitro group, facilitating the departure of the methoxide leaving group. The choice of solvent and the potential need for a base depend on the nucleophilicity of the amine.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or dioxane (0.1-0.5 M).
-
Addition of Nucleophile: Add the desired amine (1.1-1.5 eq.) to the solution. If the amine salt is used, or if the amine is not strongly basic, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) can be added to neutralize any generated acid.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and reflux. The optimal temperature and reaction time (typically 2-24 hours) will depend on the reactivity of the amine and should be determined by monitoring the reaction progress.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted nitropyridine.
-
Protocol 2: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a critical step in creating the hinge-binding motif of many kinase inhibitors.
Rationale: Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. Alternatives like reduction with metals in acidic media (e.g., Fe/HCl, SnCl2/HCl) are also effective and can be useful if certain functional groups are sensitive to hydrogenation.
Step-by-Step Protocol (Catalytic Hydrogenation):
-
Reaction Setup: To a solution of the 5-nitropyridine derivative (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H2). This can be done using a balloon filled with H2 for atmospheric pressure reactions or in a Parr shaker apparatus for higher pressures (e.g., 50 psi).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up and Purification:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during and after filtration.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-aminopyridine derivative.
-
The product is often pure enough for the next step, but can be purified by column chromatography or recrystallization if necessary.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling
To build more complex biaryl structures, common in Type I and Type II kinase inhibitors, the Suzuki-Miyaura coupling is an invaluable tool. This protocol assumes prior conversion of the 5-aminopyridine to a 5-halopyridine (e.g., via Sandmeyer reaction) or a related triflate.
Rationale: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. It is known for its mild reaction conditions and tolerance of a wide range of functional groups. The choice of catalyst, ligand, and base is crucial for achieving high yields.[4][5][6]
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine the 5-halo-2,4-disubstituted pyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 eq.).
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-110 °C. Reaction times can vary from 4 to 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
-
Application in Kinase Inhibitor Synthesis: A Strategic Overview
The synthetic sequence described above opens a pathway to a wide array of kinase inhibitor scaffolds. The final structure, and thus the kinase target, is determined by the choice of nucleophiles and coupling partners.
Table 1: Examples of Kinase Targets and Relevant Scaffolds
| Kinase Target | Core Scaffold | Rationale for Targeting | Representative IC50 Values (Related Compounds) |
| ROCK | 2-Amino-5-aryl-pyridine | Rho-associated kinase (ROCK) is a target for hypertension and other cardiovascular diseases. The pyridine core acts as a hinge binder.[7][8][9][10] | 20 nM - 0.124 µM[8][11] |
| PI3K/mTOR | 2,4-Diaminopyrimidine/pyridine | The PI3K/mTOR pathway is frequently overactivated in cancer. Dual inhibitors can offer a more comprehensive blockade of this signaling cascade.[12][13][14][15][16] | PI3Kα: 31.8 nM; PI3Kδ: 15.4 nM[15][16] |
| ALK/ROS1 | 2-Aminopyridine | Anaplastic lymphoma kinase (ALK) and ROS1 are key drivers in certain types of non-small cell lung cancer. Crizotinib and its analogues feature a 2-aminopyridine core.[1][2][17][18] | ALK: 1.4 nM; ROS1: 1.1 nM[1] |
| CK1ε | 2,4-Diaminopyrimidine | Casein Kinase 1 epsilon (CK1ε) is implicated in oncogenic signaling pathways. The 2,4-diaminopyrimidine scaffold has been identified as a promising starting point for inhibitor design.[19] | 15 nM - 32 nM[19] |
Note: IC50 values are for representative inhibitors with similar core structures and are provided for illustrative purposes.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its predictable reactivity allows for the systematic and efficient construction of libraries of compounds based on privileged scaffolds like 2-aminopyridine and 2,4-diaminopyridine. The protocols outlined in this application note provide a robust framework for researchers in drug discovery to leverage this starting material in their quest for novel, potent, and selective kinase inhibitors. The continued exploration of new nucleophiles and coupling partners will undoubtedly expand the utility of this scaffold, leading to the discovery of new therapeutic agents for a range of diseases.
References
- 1. Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 16. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 18. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dimethoxy-5-nitropyridine
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2,4-Dimethoxy-5-nitropyridine. This substrate is a valuable intermediate in medicinal chemistry and materials science, yet its reactivity, particularly concerning the displacement of methoxy leaving groups, requires careful consideration. This guide elucidates the underlying mechanistic principles, details the factors governing regioselectivity, and presents a robust, step-by-step protocol for the selective substitution at the C4-position. Field-proven insights, troubleshooting advice, and detailed visualizations are included to empower researchers in the successful synthesis of novel 4-substituted-2-methoxy-5-nitropyridine derivatives.
Introduction: The Strategic Value of Activated Pyridines
Halogenated and alkoxy-substituted nitropyridines are cornerstone building blocks in organic synthesis. The electron-deficient nature of the pyridine ring, amplified by a potent electron-withdrawing nitro group, renders the molecule susceptible to nucleophilic attack.[1][2] This activation facilitates the displacement of a leaving group, enabling the construction of complex molecular architectures integral to the development of novel pharmaceuticals and agrochemicals.[1][3]
While chloro-substituted pyridines are common substrates, their dimethoxy analogue, this compound, offers a unique reactivity profile. Methoxy groups are generally considered poorer leaving groups than halides in SNAr reactions. However, the strong electronic activation provided by the C5-nitro group makes this transformation feasible, often with distinct advantages in modulating reactivity and selectivity. This application note focuses on harnessing this reactivity for synthetic utility.
Mechanism and Regioselective Control
The substitution process proceeds via the classical two-step addition-elimination SNAr mechanism.[4][5] This pathway involves the initial attack of a nucleophile on an electron-deficient carbon atom, forming a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[1][6] Aromaticity is subsequently restored through the expulsion of a leaving group.
A critical feature of reactions involving 2,4-disubstituted-5-nitropyridines is the pronounced regioselectivity. Nucleophilic attack overwhelmingly occurs at the C4 position. This preference is a direct consequence of the superior stability of the resulting Meisenheimer complex.
-
Attack at C4 (para to the -NO₂ group): When a nucleophile attacks the C4 position, the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the adjacent nitro group through resonance.[4][7] This extensive delocalization provides significant energetic stabilization, lowering the activation barrier for this pathway.
-
Attack at C2 (ortho to the -NO₂ group): While the C2 position is also activated, attack at this site results in a Meisenheimer complex where direct resonance delocalization of the negative charge onto the nitro group is not possible.[4] This intermediate is less stable, making the C2-attack pathway kinetically disfavored.
Therefore, the reaction is kinetically controlled, leading almost exclusively to the formation of 4-substituted-2-methoxy-5-nitropyridine products.
Diagram 1: General mechanism for C4-selective SNAr on this compound.
Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)-2-methoxy-5-nitropyridine
This protocol details the selective C4-amination of this compound with piperidine as a representative secondary amine nucleophile.
Materials and Equipment
-
Reagents: this compound, Piperidine, Anhydrous Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, nitrogen/argon inlet, rotary evaporator, separatory funnel, glassware for column chromatography, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
Reaction Procedure
Diagram 2: Experimental workflow for the synthesis of 4-substituted-2-methoxy-5-nitropyridines.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the substrate (concentration approx. 0.2 M).
-
Scientist's Note: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions.[8] They effectively solvate the counter-ion of the nucleophile (if any) and do not interfere with the reaction mechanism.
-
-
Nucleophile Addition: Add piperidine (1.2 eq) to the stirred solution at room temperature.
-
Scientist's Note: A slight excess of the nucleophile ensures the complete consumption of the starting material. For less reactive nucleophiles, a larger excess or the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be necessary to neutralize any generated acid and drive the reaction.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC (e.g., using 30% ethyl acetate in hexanes as the eluent) until the starting material spot is consumed.
-
Scientist's Note: Methoxy is a less facile leaving group than a halide.[8] Heating is typically required to provide sufficient activation energy for the reaction to proceed at a reasonable rate. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the attacking species.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (1x), followed by brine (2x).
-
Scientist's Note: The aqueous washes are crucial for removing the high-boiling point DMF solvent and any remaining water-soluble reagents.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 10% to 50% ethyl acetate in hexanes, is typically effective for isolating the desired product. The pure fractions, identified by TLC, are combined and concentrated to yield the final product. The identity and purity of the product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Data Summary: Reaction Conditions
The following table summarizes representative conditions for the SNAr reaction on activated nitropyridines with various nucleophiles. These should be considered as starting points for optimization.
| Nucleophile Class | Representative Nucleophile | Solvent | Base (if needed) | Typical Temp. (°C) | Expected Reactivity |
| Secondary Amines | Piperidine, Morpholine | DMF, DMSO, Acetonitrile | N/A or Et₃N | 60 - 100 | High |
| Primary Amines | Benzylamine, Aniline | Isopropanol/H₂O, Ethanol | Et₃N, K₂CO₃ | 80 - 120 | Moderate to High |
| Alkoxides | Sodium Methoxide, Sodium Ethoxide | Corresponding Alcohol (MeOH, EtOH) | N/A | Reflux | Moderate |
| Thiols | Thiophenol, Benzyl Mercaptan | DMF, Ethanol | K₂CO₃, NaH | 25 - 80 | High |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Insufficient temperature for methoxy displacement. 2. Nucleophile is too weak. 3. Steric hindrance. | 1. Increase reaction temperature gradually (e.g., to 120-140 °C). 2. Use a stronger nucleophile or deprotonate it with a strong base (e.g., NaH for alcohols/thiols). 3. For hindered nucleophiles, longer reaction times or higher temperatures may be required. |
| Low Yield | 1. Incomplete reaction. 2. Product degradation at high temperatures. 3. Loss during aqueous work-up (if product has some water solubility). | 1. Extend reaction time and monitor closely by TLC. 2. Perform the reaction at the lowest effective temperature. 3. Saturate the aqueous layer with NaCl (brine) before extraction to reduce product solubility. |
| Formation of Side Products | 1. Reaction at the C2 position (rare). 2. Degradation of starting material or product. 3. Reaction with solvent. | 1. Confirm product structure by 2D NMR (NOESY/HMBC). Lowering the temperature may increase selectivity. 2. Ensure an inert atmosphere is maintained; degas the solvent if necessary. 3. Use a non-reactive solvent. |
Safety Precautions
-
Handle this compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents like DMF, ethyl acetate, and hexanes are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Many amine nucleophiles are corrosive and toxic; consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2,4-Dimethoxy-5-nitropyridine
Introduction: The Strategic Value of 2,4-Dimethoxy-5-nitropyridine in Medicinal Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence is a testament to their ability to engage in critical hydrogen bonding, serve as bioisosteric replacements for other aromatic systems, and provide a synthetically versatile framework for optimization of pharmacological properties. The development of mild and efficient methods for their synthesis is, therefore, of paramount importance to drug discovery and development professionals.
This application note provides a comprehensive guide to the use of this compound as a strategic starting material for the synthesis of diverse substituted pyridines. We will delve into the underlying chemical principles governing its reactivity, provide detailed, field-proven protocols for its derivatization, and offer insights into troubleshooting and optimization. The focus is on leveraging the unique electronic properties of this reagent to achieve highly regioselective nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for building molecular complexity.
Core Chemistry: Understanding the Reactivity of this compound
The synthetic utility of this compound is rooted in the electronic activation of the pyridine ring by the strongly electron-withdrawing nitro group (-NO₂) at the 5-position. This activation renders the ring susceptible to attack by nucleophiles. The key to its strategic use lies in the predictable regioselectivity of these reactions.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks an electron-deficient carbon atom on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] Aromaticity is then restored by the departure of a leaving group.
Regioselectivity: The Decisive Role of the Nitro Group
In this compound, there are two potential leaving groups: the methoxy groups at the C2 and C4 positions. Nucleophilic substitution overwhelmingly occurs at the C4 position.[1][2] This high regioselectivity is a direct consequence of the stability of the intermediate Meisenheimer complex.
-
Attack at C4 (ortho to -NO₂): When a nucleophile attacks the C4 position, the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the adjacent nitro group through resonance. This provides significant stabilization, lowering the activation energy for this pathway.[1]
-
Attack at C2 (meta to -NO₂): In contrast, an attack at the C2 position does not allow for direct resonance delocalization of the negative charge onto the nitro group.[1] The resulting intermediate is less stable and forms more slowly.
This kinetic control leads almost exclusively to the formation of 4-substituted-2-methoxy-5-nitropyridine products. The remaining methoxy group at the C2 position can be substituted in a subsequent step, often requiring more forcing conditions.
Caption: General mechanism of regioselective SNAr at the C4 position.
Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of various 4-substituted-2-methoxy-5-nitropyridines. Researchers should note that optimal conditions may vary depending on the specific nucleophile used. Thin Layer Chromatography (TLC) is recommended for monitoring reaction progress.
Protocol 1: Synthesis of 4-(Alkylamino)-2-methoxy-5-nitropyridines
This protocol is suitable for the reaction of this compound with primary and secondary aliphatic amines.
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (e.g., piperidine, morpholine, benzylamine) (1.1-1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser (if heating)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and the chosen solvent (to achieve a concentration of approx. 0.1-0.2 M).
-
Add the aliphatic amine (1.1-1.2 equiv) to the solution, followed by the base (Et₃N or K₂CO₃).
-
Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC after 2-4 hours, heat the mixture to 50-80 °C.
-
Monitor the reaction until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Synthesis of 4-(Arylthio)-2-methoxy-5-nitropyridines
This protocol describes the reaction with thiol nucleophiles, which are excellent nucleophiles for SNAr reactions.[3]
Materials:
-
This compound (1.0 equiv)
-
Thiophenol or alkyl thiol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
If using NaH, suspend NaH (1.2 equiv) in anhydrous DMF or THF in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Slowly add the thiol (1.1 equiv) to the suspension and stir for 20-30 minutes at 0 °C to generate the thiolate.
-
Add a solution of this compound (1.0 equiv) in the same anhydrous solvent to the thiolate solution.
-
If using K₂CO₃, combine this compound, the thiol, and K₂CO₃ in DMF and stir at room temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 1-6 hours).
-
Carefully quench the reaction by the slow addition of water (especially if NaH was used).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Presentation: Representative Transformations
The following table summarizes expected outcomes for the regioselective substitution at the C4 position based on established principles of SNAr on analogous 2,4-disubstituted-5-nitropyridines.[1]
| Nucleophile (Nu-H) | Base | Solvent | Temp. (°C) | Expected Product | Representative Yield (%) |
| Cyclopentylamine | Et₃N | ACN | RT | N-cyclopentyl-2-methoxy-5-nitropyridin-4-amine | ~90-95 |
| Morpholine | K₂CO₃ | DMF | 50 | 4-(2-methoxy-5-nitropyridin-4-yl)morpholine | ~90-95 |
| Aniline | K₂CO₃ | DMF | 80-100 | N-(2-methoxy-5-nitropyridin-4-yl)aniline | ~80-88 |
| Thiophenol | K₂CO₃ | DMF | RT | 2-methoxy-5-nitro-4-(phenylthio)pyridine | >90 |
| Sodium Methoxide | N/A | Methanol | Reflux | No reaction (product is starting material) | N/A |
Note: Yields are estimates based on reactions with 2,4-dichloro-5-nitropyridine and are for illustrative purposes. Actual yields will vary.
Workflow and Logic
The successful synthesis of target molecules using this compound follows a logical workflow designed to maximize efficiency and yield.
Caption: Standard experimental workflow for SNAr reactions.
Troubleshooting and Field-Proven Insights
-
Low Reactivity: If the reaction is sluggish, particularly with less nucleophilic amines (e.g., anilines), consider switching to a more polar aprotic solvent like DMF or DMSO. Increasing the reaction temperature is also effective, but monitor for potential side reactions.
-
Multiple Products: While the C4-substitution is strongly favored, trace amounts of the C2-substituted isomer or disubstituted product may form under harsh conditions (prolonged heating, strong base). Purification by column chromatography is typically sufficient to isolate the desired C4-isomer.
-
Thiol Oxidation: When working with thiols, it is crucial to use degassed solvents and maintain an inert atmosphere to prevent oxidative disulfide bond formation.[4]
-
Base Selection: For sensitive substrates, a milder base like K₂CO₃ or Diisopropylethylamine (DIPEA) is preferred over strong bases like NaH to avoid potential side reactions.
Conclusion
This compound is a highly effective and regioselective building block for the synthesis of 4-substituted pyridines. The strong activating effect of the C5-nitro group, combined with the preferential displacement of the C4-methoxy group, provides a predictable and high-yielding route to a diverse range of intermediates. The protocols and principles outlined in this guide offer a solid foundation for researchers in drug discovery and chemical synthesis to leverage this versatile reagent in their programs.
References
Navigating Coupling Reactions with 2,4-Dimethoxy-5-nitropyridine: A Detailed Guide for Researchers
Introduction: The Strategic Importance of the Substituted Nitropyridine Scaffold
In the landscape of modern drug discovery and materials science, the pyridine ring remains a cornerstone scaffold. Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged heterocycle. The strategic functionalization of this core is paramount, and among the vast array of substituted pyridines, 2,4-dimethoxy-5-nitropyridine and its halo-precursors stand out as versatile and highly valuable building blocks. The presence of two electron-donating methoxy groups and a potent electron-withdrawing nitro group creates a unique electronic environment, enabling a diverse range of coupling reactions. This guide provides a comprehensive overview of the key reaction conditions and detailed protocols for leveraging this scaffold in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, empowering researchers to unlock its full synthetic potential.
I. The Chemistry of this compound: A Tale of Two Reactivities
The reactivity of the this compound system is dominated by two principal pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitro group, namely the 4- and 2-positions. The methoxy groups at these positions can act as leaving groups, particularly when a suitable nucleophile is employed.
-
Palladium-Catalyzed Cross-Coupling: For these reactions, a halo-substituted precursor, such as 2-chloro-4-methoxy-5-nitropyridine or 4-chloro-2-methoxy-5-nitropyridine, is typically required. The palladium catalyst facilitates the coupling of these electrophilic centers with a wide variety of organometallic and other nucleophilic partners.
The choice between these two strategies depends on the desired final product and the available starting materials. This guide will delve into both, providing the necessary insights to make informed experimental choices.
II. Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization
The inherent electrophilicity of the pyridine ring in this compound, enhanced by the nitro group, makes it a prime candidate for SNAr reactions. This approach offers a direct, often metal-free, route to introduce amines, alkoxides, and other nucleophiles.
Causality Behind Experimental Choices in SNAr
The success of an SNAr reaction hinges on several key factors:
-
Nucleophile Strength: Stronger nucleophiles, such as primary and secondary amines, are generally more effective.
-
Leaving Group Ability: While methoxy groups are not exceptional leaving groups, the strong activation provided by the nitro group facilitates their displacement. For more facile reactions, starting from a chloro-substituted analog (e.g., 4-chloro-2-methoxy-5-nitropyridine) is often preferable as chloride is a better leaving group.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[1]
-
Temperature: While some highly activated systems can react at room temperature, heating is often necessary to drive the reaction to completion, typically in the range of 80-150 °C.[1]
-
Base: When using amine nucleophiles, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to quench the HCl or other acid generated during the reaction. For alcohol nucleophiles, a strong base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a more potent alkoxide nucleophile.[1]
Regioselectivity in SNAr
In the case of a di-substituted precursor like 2,4-dichloro-5-nitropyridine, the initial nucleophilic attack overwhelmingly occurs at the C4 position. This is due to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitro group at C5. Attack at the C2 position, which is meta to the nitro group, results in a less stable intermediate.
References
Application Notes and Protocols for the Reduction of 2,4-Dimethoxy-5-nitropyridine
Introduction: The Strategic Importance of 2,4-Dimethoxy-5-aminopyridine in Drug Discovery
The transformation of 2,4-dimethoxy-5-nitropyridine to its corresponding amine, 2,4-dimethoxy-5-aminopyridine, is a critical step in the synthesis of a multitude of pharmacologically active molecules. Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Their ability to form key hydrogen bonds and participate in various biological interactions makes them invaluable building blocks. The dimethoxy substitution pattern on the pyridine ring further modulates the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. This application note provides detailed protocols for the efficient and reliable reduction of this compound, a key gateway to novel therapeutics. We will explore two robust and widely applicable methods: Catalytic Hydrogenation and Iron-Mediated Reduction.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often providing high yields and simple product isolation.[3][4] The choice of catalyst and reaction conditions can be tailored to the specific substrate. For the reduction of nitropyridines, palladium on carbon (Pd/C) is a commonly employed and effective catalyst.[5]
Mechanism of Catalytic Hydrogenation
The reaction proceeds via the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. The nitro group is then sequentially reduced to the amine through nitroso and hydroxylamine intermediates.
Caption: Catalytic hydrogenation of a nitro group.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures for the hydrogenation of similar nitropyridine derivatives.[5]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (2-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 15-60 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol). Caution: The palladium catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains moist with solvent during filtration.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2,4-dimethoxy-5-aminopyridine. The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Catalytic Hydrogenation
| Parameter | Conditions | Expected Yield | Reference |
| Catalyst | 10% Pd/C | >95% | [5] |
| Solvent | Methanol or Ethanol | ||
| Hydrogen Pressure | 1-4 atm (15-60 psi) | ||
| Temperature | Room Temperature | ||
| Reaction Time | 2-8 hours (monitor by TLC/LC-MS) |
Method 2: Iron-Mediated Reduction in Acidic Media
Reduction of aromatic nitro compounds using iron metal in the presence of an acid is a classic, cost-effective, and reliable method.[6][7] This "Bechamp reduction" is particularly useful for substrates that may be sensitive to catalytic hydrogenation conditions.
Mechanism of Iron-Mediated Reduction
In an acidic medium, iron metal acts as the reducing agent, transferring electrons to the nitro group. The reaction proceeds through a series of intermediates, ultimately yielding the corresponding amine. The iron is oxidized to iron(II) and iron(III) species.
Caption: Simplified pathway for iron-mediated nitro reduction.
Experimental Protocol: Iron-Mediated Reduction
This protocol is based on general procedures for the reduction of nitroarenes using iron in acetic acid or with an ammonium chloride additive.[6][7]
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Celite®
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration and extraction apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and a solvent mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add iron powder (3-5 eq) and either glacial acetic acid (to maintain an acidic pH) or ammonium chloride (as a proton source).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Neutralization and Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and basify the mixture with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to a pH of ~8-9. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude 2,4-dimethoxy-5-aminopyridine. Further purification can be achieved by column chromatography on silica gel.
Data Presentation: Iron-Mediated Reduction
| Parameter | Conditions | Expected Yield | Reference |
| Reducing Agent | Iron powder (Fe) | 80-95% | [6][7] |
| Acid Source | Acetic Acid or Ammonium Chloride | ||
| Solvent | Ethanol/Water mixture | ||
| Temperature | Reflux (80-90 °C) | ||
| Reaction Time | 1-4 hours (monitor by TLC/LC-MS) |
Product Characterization: 2,4-Dimethoxy-5-aminopyridine
Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data based on the analysis of similar aminopyridine structures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino protons, and the two methoxy groups. The aromatic protons will likely appear as singlets or doublets in the aromatic region (δ 6.0-8.0 ppm). The amino protons will appear as a broad singlet that is exchangeable with D₂O. The two methoxy groups will each give a sharp singlet in the upfield region (δ 3.5-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the pyridine ring and the two methoxy carbons. The chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,4-dimethoxy-5-aminopyridine (C₇H₁₀N₂O₂ = 154.17 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and C-O stretching bands for the methoxy groups (around 1000-1300 cm⁻¹).
Conclusion
The reduction of this compound is a fundamental transformation that provides access to the versatile building block, 2,4-dimethoxy-5-aminopyridine. Both catalytic hydrogenation and iron-mediated reduction are effective methods to achieve this conversion. The choice of method will depend on the available equipment, scale of the reaction, and the presence of other functional groups in the molecule. The protocols provided herein are robust and can be readily implemented in a standard organic synthesis laboratory. The successful synthesis and characterization of 2,4-dimethoxy-5-aminopyridine open the door to the exploration of novel chemical space in the pursuit of new therapeutic agents.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. mdpi.com [mdpi.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
The Strategic Role of 2,4-Dimethoxy-5-nitropyridine in Modern Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary heterocyclic chemistry, the pyridine scaffold remains a cornerstone for the development of novel pharmaceuticals and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of electronic properties and biological activity. Among the vast array of substituted pyridines, 2,4-Dimethoxy-5-nitropyridine emerges as a highly versatile, yet underexplored, building block. Its unique arrangement of electron-donating methoxy groups and a potent electron-withdrawing nitro group imparts a distinct reactivity profile, opening avenues for the construction of complex, nitrogen-containing heterocyclic systems.
This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound in heterocyclic synthesis. Drawing upon established principles of pyridine chemistry and the known reactivity of related analogues, we present detailed application notes and generalized protocols to empower researchers in leveraging this valuable synthetic intermediate.
Synthesis of this compound: A Gateway to a Versatile Building Block
The most direct and logical synthetic route to this compound commences with the readily available 2,4-dichloro-5-nitropyridine. The electron-deficient nature of the pyridine ring, exacerbated by the strong electron-withdrawing nitro group, renders the chloro-substituents at the 2- and 4-positions highly susceptible to nucleophilic aromatic substitution (SNAr)[1][2]. The reaction with sodium methoxide provides a straightforward method for the introduction of the two methoxy groups.
The regioselectivity of nucleophilic attack on 2,4-dichloro-5-nitropyridine generally favors the 4-position due to superior stabilization of the Meisenheimer intermediate by the para-nitro group[3]. However, with a strong nucleophile like methoxide and under forcing conditions, double substitution is readily achieved.
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of this compound from 2,4-Dichloro-5-nitropyridine
Materials:
-
2,4-Dichloro-5-nitropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard work-up and purification equipment (separatory funnel, glassware, silica gel for chromatography)
Procedure:
-
To a solution of sodium (2.2 equivalents) in anhydrous methanol in a round-bottom flask, add 2,4-dichloro-5-nitropyridine (1.0 equivalent) portion-wise with stirring. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
The Reactivity Landscape of this compound
The synthetic utility of this compound is dictated by the interplay of its three key functional groups: the two methoxy groups and the nitro group, all attached to an electron-deficient pyridine core.
-
The Nitro Group: This powerful electron-withdrawing group is the primary handle for subsequent transformations. Its reduction to an amino group is a pivotal step, converting it into an electron-donating group and a versatile nucleophile for the construction of fused heterocyclic rings[4].
-
The Methoxy Groups: The methoxy groups at the 2- and 4-positions are generally stable but can be susceptible to nucleophilic displacement under harsh conditions, particularly when the pyridine ring is activated by quaternization. They also influence the regioselectivity of electrophilic aromatic substitution, should the nitro group be converted to a strongly activating group.
Application in the Synthesis of Fused Pyridine Heterocycles
A primary application of this compound is as a precursor to 5-amino-2,4-dimethoxypyridine, a key intermediate for the synthesis of various fused pyridine heterocycles, which are prevalent motifs in medicinal chemistry[5][6].
Caption: General workflow for synthesizing fused heterocycles.
Protocol 2: Reduction of the Nitro Group to an Amine
Materials:
-
This compound
-
Reducing agent (e.g., Iron powder and ammonium chloride, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol/water for Fe/NH4Cl, or Methanol/Ethyl acetate for Pd/C hydrogenation)
-
Standard reaction and work-up equipment
Procedure (using Iron and Ammonium Chloride):
-
In a round-bottom flask, suspend this compound (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3.0-5.0 equivalents) and a catalytic amount of ammonium chloride (0.2 equivalents).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-Amino-2,4-dimethoxypyridine.
Application Note: Synthesis of Pyrrolo[2,3-b]pyridines
The resulting 5-amino-2,4-dimethoxypyridine can be utilized in the synthesis of pyrrolo[2,3-b]pyridines, a privileged scaffold in kinase inhibitor design[4]. A generalized approach involves the condensation of the aminopyridine with a suitable three-carbon synthon, followed by cyclization.
Caption: Synthesis of a pyrrolo[2,3-b]pyridine derivative.
Quantitative Data and Physicochemical Properties
While extensive experimental data for this compound is not widely published, its physicochemical properties can be predicted or are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 607373-84-2 | [7] |
| Molecular Formula | C7H8N2O4 | [7] |
| Molecular Weight | 184.15 g/mol | [7] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Likely soluble in polar organic solvents | Inferred |
Conclusion and Future Outlook
This compound represents a promising and versatile building block for heterocyclic synthesis. While its full potential is yet to be extensively explored in the peer-reviewed literature, its straightforward synthesis and the strategic placement of its functional groups make it an attractive starting material for the construction of complex molecular architectures. The protocols and application notes provided herein, based on established chemical principles, offer a solid foundation for researchers to begin incorporating this valuable reagent into their synthetic strategies, particularly in the fields of medicinal chemistry and materials science. The further exploration of the reactivity of this compound is anticipated to unlock novel pathways to a diverse range of functional heterocyclic compounds.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of fused dihydropyrano(furano)pyridines via [4 + 2]-cycloaddition of 5-alkenoxy substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 607373-84-2|this compound|BLD Pharm [bldpharm.com]
Application Note: A Validated Protocol for the Suzuki-Miyaura Cross-Coupling of 2,4-Dimethoxy-5-nitropyridine
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Strategic Importance of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical and fine chemical industries, for constructing complex molecular architectures.[1][3] The core of this transformation involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2][4]
Substituted pyridine scaffolds are of immense interest in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[5] The specific substrate, 2,4-dimethoxy-5-nitropyridine, serves as a valuable building block. The electron-withdrawing nitro group and the electron-donating methoxy groups create a unique electronic profile, making it a versatile precursor for a range of functionalized biarylpyridines.
This application note provides a robust and meticulously validated protocol for the Suzuki coupling of this compound with arylboronic acids. We will delve into the mechanistic underpinnings, offer a detailed step-by-step procedure, and address critical safety and troubleshooting considerations to ensure reproducible and high-yielding results in your laboratory.
The Catalytic Heart of the Reaction: Mechanism of the Suzuki-Miyaura Coupling
The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle centered on a palladium complex.[2][6] The cycle seamlessly regenerates the active catalyst while producing the desired biaryl product. The process is universally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2]
-
Oxidative Addition: The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the organic halide (in this case, a substituted pyridine, although a halide must be present on the pyridine ring for this reaction to proceed as described). This is often the rate-determining step and results in the formation of a square-planar Palladium(II) intermediate.[1][2]
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron compound by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate species), which readily transfers its organic group to the Pd(II) center, displacing a halide.[7][8][9][10]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product. This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which re-enters the cycle.[6]
Experimental Protocol: Synthesis of 5-Nitro-2,4-dimethoxy-biphenyl Derivatives
This protocol details a general procedure for the coupling of a halogenated this compound with a generic arylboronic acid. Note: this compound itself does not have a leaving group for coupling. A halogen (e.g., Br, Cl) must be present on the pyridine ring, for example, at the 6-position, for this reaction to be applicable. For this protocol, we will assume the starting material is 6-Bromo-2,4-dimethoxy-5-nitropyridine .
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier |
| 6-Bromo-2,4-dimethoxy-5-nitropyridine | >97% Purity | Standard chemical supplier |
| Arylboronic Acid | >97% Purity | Standard chemical supplier |
| Pd(PPh₃)₄ (Tetrakis) | Catalyst Grade | Standard chemical supplier |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Standard chemical supplier |
| 1,4-Dioxane | Anhydrous, >99.8% | Standard chemical supplier |
| Deionized Water | 18.2 MΩ·cm | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard chemical supplier |
| Hexanes | ACS Grade | Standard chemical supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard chemical supplier |
| Celite® 545 | Filtration Agent | Standard chemical supplier |
| Silica Gel | 230-400 mesh | Standard chemical supplier |
| Argon or Nitrogen Gas | High Purity (99.998%) | Standard gas supplier |
| Schlenk Flask / Pressure Vessel | --- | Standard labware supplier |
Reaction Parameters Table
| Component | Molar Eq. | Mol | Mass/Volume | Notes |
| 6-Bromo-2,4-dimethoxy-5-nitropyridine | 1.0 | 1.0 mmol | 264 mg | Limiting Reagent |
| Arylboronic Acid | 1.2 | 1.2 mmol | Varies | Slight excess to drive reaction |
| Pd(PPh₃)₄ | 0.05 | 0.05 mmol | 58 mg | 5 mol% catalyst loading |
| K₂CO₃ | 2.5 | 2.5 mmol | 345 mg | Anhydrous base is crucial |
| 1,4-Dioxane | --- | --- | 8.0 mL | Degassed solvent |
| Water | --- | --- | 2.0 mL | Degassed solvent |
Step-by-Step Experimental Procedure
-
Inert Atmosphere Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask or a suitable pressure vessel. Add the solid reagents: 6-bromo-2,4-dimethoxy-5-nitropyridine (264 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent Degassing and Addition: In a separate flask, prepare the solvent mixture of 1,4-dioxane (8.0 mL) and water (2.0 mL). Degas the solvent by sparging with argon for 15-20 minutes or by using three freeze-pump-thaw cycles. Add the degassed solvent mixture to the reaction flask via cannula or syringe.
-
Reaction Execution: Securely seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously. The reaction is typically complete within 12-24 hours.
-
Process Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), eluting with a mixture such as 30% ethyl acetate in hexanes. The disappearance of the starting halide indicates reaction completion.[13]
-
-
Reaction Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[6][14] Wash the filter pad thoroughly with additional ethyl acetate (3 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[15]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 5% EtOAc/Hexanes) and gradually increases in polarity. Combine the fractions containing the pure product and evaporate the solvent to yield the final product.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[16]
-
Reagents:
-
Nitroaromatics: this compound and its derivatives should be handled with care. They may be toxic if swallowed, inhaled, or absorbed through the skin. Avoid creating dust.
-
Palladium Catalysts: Palladium on carbon and other finely divided palladium catalysts can be pyrophoric, especially when dry and exposed to air.[11][17] Handle these catalysts under an inert atmosphere whenever possible.[12] For disposal, the catalyst should be wetted with water and placed in a clearly labeled, sealed container for hazardous waste.[12][18]
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene and other organic solvents are flammable and can cause irritation. Avoid inhalation and skin contact.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Pd(0) catalyst (oxidized).2. Insufficiently anhydrous base or solvents.3. Boronic acid decomposition (protodeboronation). | 1. Use a fresh bottle of catalyst or a more air-stable precatalyst (e.g., Pd(dppf)Cl₂). Ensure the inert atmosphere is maintained.2. Use freshly dried, powdered base and anhydrous grade solvents.3. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[19] |
| Side Product Formation (Homocoupling) | Boronic acid homocoupling can be promoted by oxygen. | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. |
| Hydrolysis of Product | If the product contains sensitive functional groups (e.g., esters), the basic aqueous conditions can cause hydrolysis. | Use a non-aqueous base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) in an anhydrous organic solvent (e.g., Toluene, THF).[7][20] |
| Difficulty in Purification | Product co-elutes with byproducts from the boronic acid or catalyst ligands. | 1. After work-up, try triturating the crude solid with a solvent that dissolves the impurities but not the product (e.g., ether or hexanes).2. Filter the crude solution through a small plug of silica or a scavenger resin to remove polar impurities before chromatography.[14] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. honrel.com [honrel.com]
- 12. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. bangalorerefinery.com [bangalorerefinery.com]
- 18. Palladium - Safety Data Sheet [chemicalbook.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dimethoxy-5-nitropyridine
Welcome to the technical support center for the synthesis of 2,4-Dimethoxy-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. As a key intermediate in the development of targeted therapeutic agents, such as protein tyrosine kinase inhibitors, achieving a high-yield, high-purity synthesis is paramount.[1]
This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanics, offering robust troubleshooting advice and optimized workflows to overcome common synthetic hurdles.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is typically approached via two distinct pathways. The choice of route often depends on the availability of starting materials, scalability, and the desired level of control over purity and yield.
-
Route A: Direct Nitration. This approach involves the direct electrophilic nitration of 2,4-dimethoxypyridine. While appearing more direct, this route is often challenging. The two methoxy groups are strongly activating, making the pyridine ring highly susceptible to nitration. However, this high reactivity can lead to poor regioselectivity and the formation of undesired isomers or di-nitro byproducts.[2] Controlling the reaction conditions is critical and often results in lower overall yields.
-
Route B: Multi-step Synthesis via Nucleophilic Aromatic Substitution (SNAr). This is generally the more reliable and controllable method. It begins with a pre-functionalized pyridine ring, typically 2,4-dichloropyridine, which is first nitrated and then subjected to a double nucleophilic substitution with sodium methoxide. The electron-withdrawing nitro group is essential as it activates the C2 and C4 positions, facilitating the displacement of the chloride leaving groups by the methoxide nucleophile.[3] This route offers superior control over regioselectivity and generally produces a cleaner product with higher yields.
Caption: Comparison of primary synthetic routes to this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the recommended multi-step synthesis (Route B).
Step 1: Nitration of 2,4-Dichloropyridine
Q: My nitration reaction of 2,4-dichloropyridine results in a low yield and a dark, tarry crude product. What is the primary cause?
A: This is a frequent issue and almost always points to inadequate temperature control.
-
Causality: The nitration of aromatic systems is a highly exothermic process. The pyridine ring, even when substituted with deactivating chloro groups, can be susceptible to decomposition and side-reactions at elevated temperatures. A runaway exotherm leads to the formation of complex, often polymeric, nitrogen-containing byproducts that appear as tar.
-
Troubleshooting Steps:
-
Temperature Management: The addition of the nitrating agent (typically a mixture of concentrated nitric and sulfuric acids) must be performed slowly and with aggressive cooling.[4] Maintain the internal reaction temperature between 0°C and 10°C throughout the addition.
-
Quenching Protocol: The reaction workup is equally critical. The reaction mixture should be quenched by pouring it slowly onto a large volume of crushed ice with vigorous stirring. This dissipates the heat generated from the dilution of the strong acids and precipitates the product in a cleaner form. Never add water to the acid mixture, as this can cause a violent, localized exotherm.
-
Monitor Reaction Time: Over-extending the reaction time after the addition is complete can also contribute to byproduct formation. Monitor the reaction by TLC or HPLC to determine the point of maximum conversion without significant degradation.
-
Step 2: Methoxylation of 2,4-Dichloro-5-nitropyridine
Q: My methoxylation reaction is incomplete. TLC analysis shows significant amounts of starting material and a mono-substituted intermediate (2-chloro-4-methoxy-5-nitropyridine). How can I drive the reaction to completion?
A: This problem typically stems from issues with the nucleophile, the solvent, or insufficient reaction time/temperature. The key is understanding that this is a sequential SNAr reaction.
-
Causality: The displacement of the first chloride is generally faster than the second. To ensure the reaction proceeds to the di-substituted product, you must maintain optimal conditions for the second, slower substitution.
-
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry: Sodium methoxide is highly hygroscopic. The presence of water will consume the methoxide and can lead to undesired hydrolysis byproducts. Use freshly opened, anhydrous sodium methoxide or prepare it fresh from sodium metal and anhydrous methanol.[5] Ensure you are using a slight excess (at least 2.2 equivalents) to drive the reaction to completion.
-
Solvent Purity: The reaction must be conducted in an anhydrous solvent, typically methanol.[5] Water in the solvent will compete with the methoxide nucleophile.
-
Temperature and Time: While the initial substitution may occur at room temperature, driving the second substitution often requires heating. Refluxing in methanol is a common strategy.[5] Extend the reaction time and monitor by TLC until the mono-substituted intermediate is fully consumed.
-
Caption: Troubleshooting decision tree for the SNAr methoxylation step.
Section 3: Optimized Experimental Protocols
The following protocols are based on established procedures for analogous pyridine systems and are optimized for yield and purity.[4][5][6]
Protocol 1: Synthesis of 2,4-Dichloro-5-nitropyridine
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-dichloropyridine (1.0 eq). Cool the flask to 0°C in an ice-salt bath.
-
Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (3.0 eq) while cooling in an ice bath.
-
Reaction: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 2,4-dichloropyridine, ensuring the internal temperature does not exceed 10°C.
-
Stirring: After the addition is complete, allow the mixture to stir at 5-10°C for 1-2 hours, monitoring by TLC (Hexane:Ethyl Acetate 4:1).
-
Workup: Slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.
-
Drying: Dry the pale yellow solid under vacuum to yield 2,4-dichloro-5-nitropyridine.
Protocol 2: Synthesis of this compound
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous methanol.
-
Methoxide Preparation: Carefully add sodium metal (2.2 eq) in small portions to the methanol at 0°C. Allow all the sodium to react completely to form sodium methoxide.
-
Reaction: To the freshly prepared sodium methoxide solution, add 2,4-dichloro-5-nitropyridine (1.0 eq) portion-wise.
-
Heating: After the addition, heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction by TLC (Hexane:Ethyl Acetate 3:1) for the disappearance of the starting material and the mono-substituted intermediate.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize with 1M HCl to pH ~7.
-
Extraction: Remove the methanol under reduced pressure. To the remaining residue, add water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of the nitro group in the methoxylation step? A: The nitro group is a strong electron-withdrawing group. Through resonance and inductive effects, it withdraws electron density from the pyridine ring, particularly from the ortho (C4) and para (C2) positions. This creates a significant partial positive charge at these carbons, making them highly susceptible to attack by nucleophiles like the methoxide ion in an SNAr reaction. Without the nitro group, this reaction would not proceed under these conditions.[3][7]
Q: Why is the multi-step SNAr route generally preferred over direct nitration? A: Control. The multi-step route offers superior regiochemical control. Nitrating 2,4-dichloropyridine reliably places the nitro group at the 5-position due to the directing effects of the chloro groups. In contrast, nitrating the highly activated 2,4-dimethoxypyridine can lead to a mixture of products that are difficult to separate, resulting in a lower yield of the desired isomer.
Q: What are the primary safety considerations for this synthesis? A: The nitration step requires extreme caution. Nitrating mixtures are highly corrosive and can cause severe burns. The reaction is highly exothermic and has the potential for runaway if cooling is insufficient. The methoxylation step involves sodium metal, which is highly reactive with water and flammable. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Section 5: Data Summary Table
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Nitration | 2,4-Dichloropyridine, HNO₃, H₂SO₄ | 0 - 10 | 1 - 2 | 75 - 85%[4] |
| 2 | Methoxylation | 2,4-Dichloro-5-nitropyridine, NaOMe, MeOH | Reflux (~65) | 4 - 6 | 90 - 98%[5] |
References
- 1. nbinno.com [nbinno.com]
- 2. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 2,4-DICHLORO-5-NITROPYRIDINE | 4487-56-3 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
Navigating the Chemistry of 2,4-Dimethoxy-5-nitropyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 2,4-dimethoxy-5-nitropyridine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and troubleshooting advice for your experiments. This resource is structured to address common challenges and frequently asked questions, drawing upon established principles of organic chemistry and field-proven insights to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues that may arise during reactions with this compound, focusing on the identification and prevention of common side products.
Issue 1: An unexpected peak is observed in my HPLC/LC-MS analysis, suggesting a monosubstituted byproduct.
Potential Cause: In nucleophilic aromatic substitution (SNAr) reactions, particularly with amines, the primary reaction is the displacement of the methoxy group at the 4-position. However, substitution at the 2-position can also occur, leading to the formation of an isomeric byproduct. The C4 position is generally more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitro group and the pyridine nitrogen.
Identification and Confirmation:
-
Mass Spectrometry (MS): The byproduct will have the same mass as the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will differ between the C4 and C2 substituted isomers.
-
¹³C NMR: The chemical shifts of the pyridine ring carbons will be distinct for each isomer.
-
NOESY/ROESY: These 2D NMR experiments can help establish through-space proximity between the substituent and the remaining methoxy group or pyridine protons, confirming the substitution pattern.
-
Prevention and Mitigation:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor the formation of the thermodynamically more stable C4-substituted product.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize side reactions.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO can influence the regioselectivity. It may be beneficial to screen a range of solvents to optimize for the desired isomer.
| Potential Side Product | Structure | Molecular Weight |
| 2-substituted-4-methoxy-5-nitropyridine | Varies with nucleophile | Varies |
DOT Diagram: Regioselectivity in SNAr Reactions
Caption: Regioselectivity of nucleophilic substitution.
Issue 2: My product appears to have lost one or both methoxy groups, replaced by hydroxyl groups.
Potential Cause: Demethylation of the methoxy groups is a common side reaction, particularly under acidic or strongly basic conditions. The presence of water in the reaction mixture can lead to hydrolysis of the methoxy groups, forming the corresponding hydroxypyridines.
Identification and Confirmation:
-
MS: The mass of the product will be lower by 14 Da for each methoxy group lost and replaced by a hydroxyl group (CH₂ vs. H).
-
¹H NMR: The characteristic singlet of the methoxy group protons (around 3.9-4.1 ppm) will be absent and replaced by a broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ will be indicative of a hydroxyl group.
Prevention and Mitigation:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize water content. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
pH Control: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-hydroxide base like a tertiary amine or carbonate.
-
Temperature: Higher temperatures can promote hydrolysis.
| Potential Side Product | Structure | Molecular Weight |
| 2-Hydroxy-4-methoxy-5-nitropyridine | C₆H₆N₂O₄ | 170.12 g/mol |
| 4-Hydroxy-2-methoxy-5-nitropyridine | C₆H₆N₂O₄ | 170.12 g/mol |
| 2,4-Dihydroxy-5-nitropyridine | C₅H₄N₂O₄ | 156.09 g/mol |
DOT Diagram: Hydrolysis/Demethylation Pathway
Caption: Stepwise hydrolysis of methoxy groups.
Issue 3: I observe a significant amount of a product where both methoxy groups have been substituted.
Potential Cause: With highly nucleophilic reagents or an excess of the nucleophile, double substitution can occur, leading to the displacement of both methoxy groups.
Identification and Confirmation:
-
MS: The mass of the product will correspond to the addition of two nucleophilic units and the loss of two methoxy groups.
-
¹H NMR: The signals for both methoxy groups will be absent.
Prevention and Mitigation:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the nucleophile.
-
Reaction Time: Monitor the reaction closely and stop it once the desired monosubstituted product is predominantly formed.
-
Temperature: Lowering the reaction temperature can help to control the reactivity and favor monosubstitution.
| Potential Side Product | Structure | Molecular Weight |
| 2,4-Disubstituted-5-nitropyridine | Varies with nucleophile | Varies |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of nucleophilic aromatic substitution on this compound?
A1: The substitution is expected to occur predominantly at the C4 position. This is due to the strong electron-withdrawing effect of the nitro group at the 5-position, which activates the para-position (C4) for nucleophilic attack more effectively than the ortho-position (C2). The resonance stabilization of the Meisenheimer intermediate is more significant when the attack occurs at C4.
Q2: Can the nitro group be reduced during the reaction?
A2: Yes, the nitro group is susceptible to reduction. If your reaction conditions involve reducing agents (e.g., certain metals, catalytic hydrogenation), or if you are working with reagents that can act as reducing agents under the reaction conditions, you may observe the formation of 2,4-dimethoxy-5-aminopyridine. To avoid this, carefully select your reagents and reaction conditions to be non-reducing.
Q3: How can I purify my desired product from the common side products?
A3: Column chromatography on silica gel is typically the most effective method for separating the desired product from the side products mentioned. The polarity differences between the desired product and the various byproducts (isomers, hydrolyzed products, disubstituted products) are usually sufficient to allow for good separation. Recrystallization can also be an effective purification technique, depending on the specific properties of your product.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: As with all nitrated aromatic compounds, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for specific handling and disposal information. In general, avoid heating the compound to high temperatures, as nitrated aromatics can be thermally unstable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with a Primary Amine
-
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add the primary amine (1.1 eq).
-
If necessary, add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Experimental Workflow
Caption: Workflow for SNAr with a primary amine.
Technical Support Center: Optimizing Reaction Temperature for 2,4-Dimethoxy-5-nitropyridine Synthesis
Welcome to the technical support center for the synthesis of 2,4-dimethoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. The synthesis, primarily achieved through a nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-nitropyridine, is highly dependent on reaction temperature. Proper temperature control is paramount to achieving high yields, minimizing impurities, and ensuring a safe and reproducible process.
This document provides in-depth, experience-based answers to common challenges, detailed protocols, and a logical framework for troubleshooting your reaction.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound. The answers are framed to not only solve the immediate problem but also to provide a deeper understanding of the reaction mechanism and parameter interplay.
Q1: My synthesis of this compound is resulting in a very low yield. What are the primary causes?
A1: Low yield is a frequent challenge and typically stems from one of three areas: incomplete reaction, formation of side products due to incorrect temperature, or issues with reagent quality.
-
Incomplete Reaction: The target molecule is formed by a double substitution reaction where two chloride atoms are replaced by methoxy groups. The first substitution at the C4 position is relatively fast due to the stabilizing effect of the para-nitro group on the Meisenheimer intermediate.[1][2] The second substitution at the C2 position is slower and requires more energy. If the reaction temperature is too low or the reaction time is too short, you will likely isolate the mono-substituted intermediate, 2-chloro-4-methoxy-5-nitropyridine, as a major component of your crude product.
-
Side Reactions/Decomposition: While heat is required to drive the reaction to completion, excessive temperatures can be detrimental. Nitroaromatic compounds can be susceptible to decomposition at high temperatures, often indicated by the reaction mixture turning dark brown or black.[3] Furthermore, sodium methoxide is a strong base, and at elevated temperatures, it can promote undesired side reactions.[4][5]
-
Reagent Quality: Sodium methoxide is highly sensitive to moisture and air.[4][6] Exposure to atmospheric moisture will hydrolyze it to sodium hydroxide and methanol, reducing its nucleophilicity and potentially introducing unwanted reactivity. Always use fresh, anhydrous methanol and high-quality sodium methoxide, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm monitoring my reaction by TLC and see a persistent intermediate spot that I suspect is the mono-substituted product. How can I push the reaction to completion?
A2: This is a classic sign of insufficient thermal energy to overcome the activation barrier for the second substitution. You have correctly identified the most common bottleneck in this synthesis.
The solution is to increase the reaction temperature. The methoxylation of 2,4-dichloro-5-nitropyridine is often performed at reflux in methanol.[1][7] If you are running the reaction below reflux, gradually increasing the temperature to a gentle reflux is the first logical step.
If you are already at reflux, consider the following:
-
Increase Reaction Time: Continue monitoring the reaction by TLC or LC-MS. The second substitution may simply require a longer reaction time (several hours) to go to completion.
-
Solvent Choice: While methanol is the standard solvent as it's the source of the methoxide, in some specialized cases for difficult SNAr reactions, a higher-boiling-point solvent could be considered, though this would require careful planning and is not standard for this specific transformation. For this synthesis, optimizing time and temperature in methanol is the most direct approach.
Q3: My reaction mixture turns very dark, and the final workup yields a tar-like substance with very little desired product. What is happening?
A3: A dark, tarry mixture is a strong indicator of product decomposition or extensive side reactions, almost always linked to excessive heat.[3] The electron-deficient nitropyridine ring, while activated for substitution, can be unstable under harsh conditions.[8]
Causality and Solution: The energy you are putting into the system to force the second substitution is exceeding the decomposition threshold of the product or intermediates. The key is to find the "sweet spot" where the reaction proceeds efficiently without significant degradation.
-
Systematic Temperature Reduction: If you are refluxing at a high temperature, reduce it. Find the minimum temperature at which the reaction still proceeds to completion, even if it takes longer. A controlled heating mantle with a temperature probe is essential.
-
Check Reagent Stoichiometry: Ensure you are not using a large excess of sodium methoxide, as this can increase the basicity of the mixture and contribute to side reactions at higher temperatures. A slight excess (e.g., 2.2-2.5 equivalents for the double substitution) is typically sufficient.
Q4: What is a good starting temperature for this reaction, and how should I approach a systematic optimization?
A4: A reliable starting point for this reaction is a gentle reflux of methanol (~65 °C). This temperature is often sufficient to drive the reaction to completion without causing rapid decomposition.
For a systematic optimization, a Design of Experiments (DoE) approach on a small scale is ideal. If resources are limited, a simpler approach is to run a few parallel reactions:
| Experiment | Temperature | Reaction Time | Objective |
| 1 | 50 °C | 8 hours | Establish a baseline for low-temperature reactivity. |
| 2 | 65 °C (Reflux) | 8 hours | Standard literature condition; likely to be optimal. |
| 3 | 75 °C (Reflux in sealed vessel, use caution ) | 4 hours | Test if higher temp speeds up reaction without decomposition. |
Monitor each reaction by LC-MS to track the disappearance of starting material, the appearance/disappearance of the mono-substituted intermediate, and the formation of the desired product. This data will provide a clear picture of the optimal temperature-time relationship for your specific setup.
Q5: What are the critical safety precautions for this reaction, especially at elevated temperatures?
A5: Safety is non-negotiable. This reaction involves multiple hazards that are amplified by heat.
-
Sodium Methoxide: This reagent is corrosive, flammable, and reacts violently with water.[5][9] It can cause severe skin and eye burns.[4] Always handle it in a fume hood, under an inert atmosphere, away from any sources of ignition, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[9][10]
-
Methanol: This is a flammable and toxic solvent. Heating it to reflux creates flammable vapors. Ensure your reaction setup is properly assembled with a condenser to prevent vapor escape and is performed in a well-ventilated fume hood.
-
Nitroaromatic Compounds: Many nitroaromatic compounds are energetic and can be thermally unstable. While this compound is not typically explosive, heating nitro compounds should always be done with caution and behind a blast shield if possible.
-
Pressure: Never heat a closed system. If performing the reaction above the solvent's boiling point, a properly sealed and pressure-rated vessel must be used. For standard lab synthesis, refluxing under a condenser is sufficient and safer.
Troubleshooting Workflow for Low Yield
When encountering a low yield, a logical, step-by-step diagnostic process is crucial. The following diagram outlines a decision-making workflow to identify and solve the root cause of the issue.
Caption: Troubleshooting workflow for diagnosing low yield in the synthesis of this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and optimization of the reaction.
Protocol 1: Standard Synthesis of this compound
This protocol is based on typical literature procedures for the double nucleophilic substitution on 2,4-dichloro-5-nitropyridine.[1]
Materials:
-
2,4-dichloro-5-nitropyridine (1.0 eq)
-
Sodium methoxide (2.5 eq)
-
Anhydrous Methanol
-
Round-bottom flask with reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and heat source (heating mantle)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Place the round-bottom flask in a heating mantle on a magnetic stirrer. Equip the flask with a reflux condenser and an inert gas inlet.
-
Reagent Preparation: In the reaction flask, add anhydrous methanol. Under a blanket of inert gas, carefully add sodium methoxide (1.0 eq) and stir until it is fully dissolved. Note: If starting with solid sodium methoxide, this dissolution can be exothermic.
-
Addition of Starting Material: Once the sodium methoxide is dissolved, add the 2,4-dichloro-5-nitropyridine (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete when the starting material and the mono-substituted intermediate are no longer observed. This may take 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Protocol 2: Systematic Temperature Optimization
This protocol outlines a method for efficiently determining the optimal reaction temperature.
-
Setup: Prepare three identical small-scale reaction vessels (e.g., 25 mL flasks) with condensers and inert gas inlets.
-
Reaction Preparation: Prepare a stock solution of sodium methoxide in methanol. Prepare a stock solution of 2,4-dichloro-5-nitropyridine in methanol.
-
Execution:
-
To each flask, add the same volume of the sodium methoxide solution followed by the same volume of the starting material solution.
-
Set each reaction to a different temperature (e.g., Flask 1: 50 °C, Flask 2: 60 °C, Flask 3: 65 °C).
-
-
Analysis:
-
Take a small aliquot from each reaction at set time points (e.g., 1h, 2h, 4h, 8h).
-
Quench each aliquot and analyze by LC-MS.
-
Plot the percentage of starting material, intermediate, and product versus time for each temperature. The optimal temperature will be the one that gives the fastest conversion to the desired product with the minimal formation of degradation impurities.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. actylislab.com [actylislab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.ie [fishersci.ie]
- 7. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: Scale-Up Synthesis of 2,4-Dimethoxy-5-nitropyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals tackling the scale-up synthesis of 2,4-Dimethoxy-5-nitropyridine. The nitration of an electron-rich pyridine system is a powerful transformation, but one fraught with challenges when transitioning from the bench to pilot or production scale. This document is structured to address specific, practical issues encountered in the field, moving beyond simple protocols to explain the underlying causality and ensure process safety and integrity.
Core Principles: The Chemistry of Pyridine Nitration
The synthesis of this compound is an electrophilic aromatic substitution. Understanding the mechanism is critical for troubleshooting and optimization. The reaction relies on the in-situ generation of the powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[1][2]
Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[2][3]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The electron-donating methoxy groups at the 2- and 4-positions activate the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. They direct the incoming electrophile to the ortho and para positions. The pyridine nitrogen, however, is an electron-withdrawing group that deactivates the ring. The C-5 position is ortho to the C-4 methoxy group and meta to the C-2 methoxy group and the ring nitrogen, representing the most favorable position for substitution.
Reaction Mechanism Overview
References
Technical Support Center: A Guide to the Purification of 2,4-Dimethoxy-5-nitropyridine
Welcome to the technical support center for 2,4-Dimethoxy-5-nitropyridine (CAS No. 607373-84-2).[][2] This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in their synthetic workflows. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, complicate downstream processing, and impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4]
This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of this compound.
Section 1: Critical Safety Precautions
Before handling this compound or any related compounds, it is imperative to consult the full Safety Data Sheet (SDS).[5][6] This compound is considered hazardous and requires careful handling to avoid skin and eye irritation.[5][7]
Table 1: Recommended Personal Protective Equipment (PPE) and Handling Guidelines
| Category | Recommendation | Rationale & Source |
|---|---|---|
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | To prevent serious eye irritation from dust or splashes.[5][7] An accessible eye wash station is mandatory.[6] |
| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. | The chemical is known to cause skin irritation.[5][8] Wash hands and any exposed skin thoroughly after handling.[5] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | Avoid breathing in dust or fumes.[6][9][10] If dust formation is unavoidable, a suitable respirator (e.g., N95 dust mask) is required.[9] |
| Handling | Avoid ingestion and inhalation.[5][8] Do not eat, drink, or smoke in the work area.[6] Ensure all containers are properly grounded when transferring material.[10] | Prevents accidental exposure and minimizes risks associated with chemical handling. |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[8][10][11] | Ensures chemical stability and prevents degradation.[6] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[5][6] | Contact with these materials can lead to hazardous reactions. |
Section 2: Troubleshooting Common Impurity Scenarios
This section addresses specific purification challenges in a question-and-answer format, providing both the underlying cause and a detailed, field-proven protocol for resolution.
Q1: My initial analysis (TLC, crude NMR) shows the presence of unreacted starting material, which is less polar than my product. How do I remove it?
Likely Cause: This issue typically arises from an incomplete reaction, where the nucleophilic substitution of a precursor (e.g., 2,4-dichloro-5-nitropyridine) is not driven to completion.[12]
Recommended Solution: Flash Column Chromatography
Flash column chromatography is the most effective method for separating compounds with different polarities. By using a solvent system that allows the desired product to have an Rf value of ~0.3-0.4, you can achieve excellent separation from less polar starting materials.
Experimental Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select a glass column appropriate for the scale of your reaction.
-
Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).[13]
-
Pour the slurry into the column and gently tap to ensure even packing. Run solvent through the column to equilibrate the stationary phase.[13]
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure to create a free-flowing powder. This "dry loading" technique prevents band broadening and improves separation.[13]
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% Hexane).
-
Gradually increase the polarity by adding an eluting solvent like ethyl acetate (EtOAc). A common gradient might be from 0% to 20% EtOAc in Hexane.[14] The precise gradient should be determined beforehand using Thin Layer Chromatography (TLC).
-
Monitor the elution process by collecting fractions and analyzing them by TLC.[13]
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Q2: My product appears pure by NMR, but has a persistent yellow/orange color. What is this from and how can it be removed?
Likely Cause: The color likely originates from highly conjugated, trace-level impurities or degradation products that are difficult to detect by standard NMR. Nitropyridine compounds can sometimes form colored charge-transfer complexes or polymeric by-products.
Recommended Solution: Recrystallization or Activated Carbon Treatment
Recrystallization is an excellent technique for removing small amounts of impurities from a crystalline solid. The principle relies on the differential solubility of the compound and the impurity in a given solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Screen potential solvents like ethanol, isopropanol, or ethyl acetate. For a related compound, acetone was used successfully.[15][16][17]
-
Alternatively, use a binary solvent system (a "solvent" and an "anti-solvent"). For example, dissolve the compound in a minimal amount of a good solvent (like dichloromethane or DMF) and then slowly add a poor solvent (like hexane or water) until turbidity persists.[18]
-
-
Dissolution:
-
Place the colored solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Decolorization (Optional):
-
If the color is intense, add a small amount (1-2% w/w) of activated carbon to the hot solution and swirl for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Dry the purified crystals under vacuum.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which purification method should I choose?
The optimal method depends on the nature of the impurities and the quantity of material. Use the following decision tree to guide your choice.
Q2: How can I reliably assess the purity of my final product?
A single analytical method is often insufficient. A combination of techniques provides the most comprehensive assessment of purity.[3][19]
Table 2: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Key Advantages | Key Limitations |
|---|---|---|---|
| HPLC-UV | Separation based on polarity, detection by UV absorbance.[3] | Excellent for quantifying non-volatile impurities; high sensitivity and precision.[19][20] | Requires a reference standard for absolute quantification; may not detect impurities without a UV chromophore. |
| GC-MS | Separation based on volatility and polarity, detection by mass spectrometry.[3] | Excellent for identifying and quantifying volatile impurities and residual solvents.[19] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Quantitative analysis based on the integration of NMR signals against a certified internal standard. | Provides a direct measure of purity without needing a specific reference standard of the analyte; structure-specific.[19] | Lower sensitivity compared to chromatographic methods; requires a well-resolved analyte signal.[3] |
| TLC | Separation on a plate based on polarity. | Fast, inexpensive, and excellent for reaction monitoring and identifying suitable solvent systems for column chromatography.[18] | Not quantitative; provides only a qualitative assessment of purity. |
Q3: What are the best practices for the long-term storage of purified this compound?
Proper storage is crucial to maintain the purity of your compound.
-
Container: Store in a tightly sealed, clearly labeled container.[10][11]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent slow oxidation or hydrolysis.
-
Segregation: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][10]
References
- 2. 607373-84-2|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. eresearchco.com [eresearchco.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Methoxy-5-nitropyridine(5446-92-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 2-Methoxy-5-nitropyridine 97 5446-92-4 [sigmaaldrich.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. journals.iucr.org [journals.iucr.org]
- 16. journals.iucr.org [journals.iucr.org]
- 17. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. ptfarm.pl [ptfarm.pl]
stability of 2,4-Dimethoxy-5-nitropyridine under acidic or basic conditions
Welcome to the technical support guide for 2,4-Dimethoxy-5-nitropyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this versatile building block. We will explore its stability under various chemical environments, helping you anticipate potential challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is a crystalline solid that is generally stable under standard ambient conditions of temperature and pressure when stored correctly.[1] However, its chemical structure—featuring a pyridine ring activated by a strong electron-withdrawing nitro group and two electron-donating methoxy groups—renders it susceptible to degradation under certain conditions, particularly in the presence of strong acids, strong bases, and potent nucleophiles.[1][2]
The key to its reactivity lies in the electronic nature of the substituted pyridine ring. The pyridine nitrogen and the 5-nitro group make the ring electron-deficient, which facilitates nucleophilic attack. Conversely, the methoxy groups are susceptible to acid-catalyzed hydrolysis.
Caption: Structure of this compound.
Troubleshooting Guide: Stability Under Acidic Conditions
Q2: I observed decomposition of my compound in a strongly acidic solution. What is the likely degradation pathway?
Under strong acidic conditions (e.g., concentrated HCl, H₂SO₄), the primary degradation pathway is the hydrolysis of the methoxy groups. The reaction is initiated by the protonation of the pyridine ring nitrogen, which further increases the electron deficiency of the ring and makes the methoxy groups more susceptible to cleavage.
Causality:
-
Protonation: The basic nitrogen atom of the pyridine ring is protonated by the acid.
-
Activation: This protonation enhances the electron-withdrawing nature of the ring, weakening the C-O bonds of the methoxy groups.
-
Hydrolysis: Water molecules can then attack the carbon atoms of the methoxy groups, leading to their sequential cleavage to form methanol and the corresponding hydroxypyridines (pyridones). The 4-methoxy group is often more labile than the 2-methoxy group.
References
Technical Support Center: A Researcher's Guide to 2,4-Dimethoxy-5-nitropyridine
Abstract: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,4-Dimethoxy-5-nitropyridine. This key pharmaceutical intermediate is notoriously prone to decomposition during standard workup and purification procedures. This resource provides a series of in-depth, question-and-answer-based troubleshooting guides to address common experimental challenges, ensuring the integrity and yield of the final compound. Each recommendation is grounded in established chemical principles and supported by authoritative references.
Introduction: Understanding the Inherent Instability
This compound is a highly functionalized heterocyclic compound, valuable as a building block in the synthesis of various bioactive molecules.[1][2] Its structure, however, harbors the seeds of its own instability. The pyridine ring is electronically activated by two electron-donating methoxy groups at the 2- and 4-positions, which increases the ring's electron density.[3][4] Simultaneously, it is deactivated by a potent electron-withdrawing nitro group at the 5-position. This electronic push-pull dynamic makes the molecule susceptible to degradation under both acidic and basic conditions commonly encountered during reaction workup. This guide will provide the technical expertise to navigate these challenges effectively.
Troubleshooting & FAQs: Preserving Your Product
Question 1: After my nitration reaction, the mixture turned dark brown/black upon adding it to water or a basic solution. What's causing this decomposition?
This observation is a hallmark of product degradation, typically initiated by one of two common workup errors: uncontrolled neutralization or hydrolysis.
-
Plausible Mechanism 1: Acid-Catalyzed Hydrolysis. Residual strong acids from the nitration step (e.g., H₂SO₄, HNO₃) can protonate the methoxy groups. This makes them excellent leaving groups, susceptible to hydrolysis and leading to the formation of hydroxypyridine byproducts, which can further degrade and polymerize.
-
Plausible Mechanism 2: Base-Mediated Nucleophilic Attack. The use of strong bases like NaOH or KOH can create a highly alkaline environment (pH > 10). Under these conditions, the pyridine ring, activated towards nucleophilic attack by the nitro group, can be attacked by hydroxide ions.[5][6] This can lead to the displacement of a methoxy group in an SNAr (Nucleophilic Aromatic Substitution) reaction, forming a nitropyridinone byproduct.
Workflow Diagram: Logical Flow for Preventing Decomposition
References
Technical Support Center: Solvent Selection for Reactions of 2,4-Dimethoxy-5-nitropyridine
Welcome to the technical support center for 2,4-dimethoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for selecting the optimal solvent for various chemical transformations involving this versatile building block.
Introduction
This compound is a key intermediate in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is dominated by three primary transformations: nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and demethylation of the methoxy groups. The choice of solvent is a critical parameter that can significantly influence the reaction's success, affecting yield, reaction rate, and selectivity. This guide provides a comprehensive overview of solvent selection strategies for these key reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: The three most common and synthetically useful reactions involving this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of one of the methoxy groups by a nucleophile. The electron-withdrawing nitro group strongly activates the pyridine ring for this type of reaction.[2][3]
-
Reduction of the Nitro Group: Conversion of the 5-nitro group to a 5-amino group, a crucial transformation for further functionalization.
-
Demethylation: Removal of one or both methyl groups from the methoxy substituents to yield the corresponding hydroxypyridines.
Q2: How does the solvent affect SNAr reactions on this substrate?
A2: Solvents play a crucial role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex) that is formed.[2][3] Polar aprotic solvents are generally preferred as they can effectively solvate the cation of the nucleophile's salt without hydrogen bonding to the nucleophile itself, thus enhancing its nucleophilicity.[4]
Q3: What are the best general-purpose solvents for the reduction of the nitro group on a pyridine ring?
A3: The choice of solvent for nitro group reduction depends on the reducing agent. For catalytic hydrogenation (e.g., with Pd/C), common solvents include alcohols like ethanol or methanol, as well as ethyl acetate.[5] For metal-based reductions (e.g., with SnCl2 or Fe), acidic solvents or protic solvents that can facilitate the reaction are often used.[6][7]
Q4: I am observing low yields in my SNAr reaction. Could the solvent be the issue?
A4: Yes, an inappropriate solvent is a common reason for low yields in SNAr reactions. If you are using a non-polar or a protic solvent, consider switching to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are known to accelerate SNAr reactions.[8][9] Also, ensure your solvent is anhydrous, as water can react with strong bases and some nucleophiles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion in an SNAr reaction. | Insufficient stabilization of the Meisenheimer complex. | Switch to a polar aprotic solvent such as DMSO, DMF, or NMP to better stabilize the charged intermediate.[4] |
| Low solubility of the starting material. | Choose a solvent in which this compound has good solubility. While specific data for this compound is limited, related compounds show good solubility in polar aprotic solvents.[10] | |
| Side reactions or decomposition during nitro group reduction. | Solvent reacting with the reducing agent or intermediates. | Ensure the solvent is compatible with the chosen reducing agent. For instance, when using strong reducing agents like LiAlH4, an etheral solvent like THF is necessary. For catalytic transfer hydrogenation, a mixture of a hydrogen donor solvent and a co-solvent might be optimal. |
| Incomplete demethylation. | Poor solubility of the demethylating agent or substrate. | Select a solvent that dissolves both the substrate and the demethylating agent. For reagents like aluminum chloride, a non-aqueous, non-coordinating solvent like dichloromethane is often used.[11][12] |
| Difficulty in product purification. | High-boiling point solvent (e.g., DMSO, NMP) is hard to remove. | If possible, use a lower-boiling point polar aprotic solvent like acetonitrile or acetone. Alternatively, perform a thorough aqueous workup and extraction to remove the high-boiling solvent. |
Solvent Selection for Key Reactions
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on this compound typically involves the displacement of the methoxy group at the 2- or 4-position by a nucleophile. The strong electron-withdrawing effect of the nitro group at the 5-position activates the ring for nucleophilic attack.[2]
Mechanism and Solvent Role: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[3] Polar aprotic solvents are highly effective because they can stabilize this charged intermediate through dipole-dipole interactions, thereby lowering the activation energy of the reaction.[13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 9. fishersci.it [fishersci.it]
- 10. benchchem.com [benchchem.com]
- 11. CN102260132A - Demethylating reagent, method for removing methyl and method for preparing luciferin by use of demethylating reagent - Google Patents [patents.google.com]
- 12. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 13. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dimethoxy-5-nitropyridine in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Nitropyridines are a critical class of intermediates, prized for their tunable reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of 2,4-dimethoxy-5-nitropyridine with other common nitropyridines, grounded in the principles of physical organic chemistry and supported by available experimental data. While direct kinetic data for this compound is not extensively available in the literature, this guide will extrapolate its expected reactivity based on established electronic and steric effects, providing a robust framework for your synthetic planning.
The Fundamentals of Reactivity in Nitropyridines: An Overview
The reactivity of nitropyridines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyridine ring, a characteristic significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂).[1][2] This activation facilitates the attack of a nucleophile and the subsequent displacement of a leaving group. The rate and success of this reaction are dictated by a delicate interplay of several factors:
-
Electronic Effects: The position of the nitro group relative to the leaving group is crucial. Maximum activation is achieved when the nitro group is ortho or para to the leaving group, as this allows for the effective stabilization of the negatively charged Meisenheimer intermediate through resonance.[3][4]
-
Leaving Group Ability: The nature of the leaving group influences the reaction rate, with halides being common.
-
Steric Hindrance: Bulky groups near the reaction center can impede the approach of the nucleophile, slowing down or even preventing the reaction.[5][6]
-
Nucleophile Strength: More potent nucleophiles will generally react faster.
-
Solvent and Temperature: The reaction conditions, including the choice of solvent and temperature, can significantly impact the reaction kinetics.[5]
The Unique Profile of this compound
This compound presents a fascinating case study in reactivity due to the dual nature of its methoxy substituents. Methoxy groups (-OCH₃) are electron-donating through resonance but electron-withdrawing through induction. Their net effect on the aromatic ring's reactivity in SNAr is position-dependent.
In the case of this compound, a hypothetical SNAr reaction would likely involve the displacement of one of the methoxy groups, which are generally poor leaving groups compared to halogens. However, for the purpose of this guide, we will consider a scenario where a leaving group is present at a reactive position and analyze how the existing substituents would modulate reactivity. Let's assume a hypothetical 2-chloro-4-methoxy-5-nitropyridine for a more direct comparison with common halonitropyridines.
The key features influencing its reactivity are:
-
Activating Nitro Group: The 5-nitro group strongly activates the ring towards nucleophilic attack.
-
Electron-Donating Methoxy Groups: The methoxy groups at the 2- and 4-positions donate electron density to the ring via resonance. This effect counteracts the electron-withdrawing effect of the nitro group and the ring nitrogen, thus deactivating the ring towards nucleophilic attack compared to a nitropyridine without these electron-donating groups.
-
Steric Hindrance: The methoxy group at the C4 position does not pose significant steric hindrance to an attack at C2. However, the methoxy group at C2 would sterically hinder a nucleophilic attack at that position.
Comparative Reactivity Analysis
To contextualize the expected reactivity of a dimethoxy-substituted nitropyridine, we will compare it with well-studied halogenated nitropyridines.
Electronic Effects: A Head-to-Head Comparison
| Compound | Key Substituent Effects | Expected Reactivity in SNAr |
| This compound | Strong activation by the 5-nitro group. Strong deactivation by two electron-donating methoxy groups at the 2- and 4-positions. | Low. The powerful electron-donating nature of two methoxy groups would significantly reduce the electrophilicity of the pyridine ring, making SNAr challenging. |
| 2-Chloro-5-nitropyridine | Strong activation by the 5-nitro group, which is para to the C2 position. The chlorine atom is a deactivating group but a good leaving group. | Moderate. The nitro group effectively stabilizes the Meisenheimer intermediate.[3][7] |
| 4-Chloro-3-nitropyridine | Strong activation by the 3-nitro group, which is ortho to the C4 position. The chlorine atom is a deactivating group but a good leaving group. | Very High. The ortho positioning of the powerful nitro group provides excellent stabilization for the intermediate, leading to rapid reaction rates.[3][8] |
This comparison highlights the critical role of substituent electronic effects. While the nitro group is a potent activator, the presence of strong electron-donating groups like methoxy can substantially diminish this activation.
Visualizing the Reaction Mechanism
The general mechanism for SNAr on a nitropyridine involves a two-step addition-elimination process.
Caption: General mechanism for SNAr on a nitropyridine.
Experimental Protocols for Reactivity Assessment
To empirically determine the reactivity of this compound, a standardized kinetic study is necessary. The following protocol outlines a general method for comparing its reactivity with a known standard like 2-chloro-5-nitropyridine.
General Protocol for Comparative Kinetic Analysis via UV-Vis Spectrophotometry
This protocol is designed to measure the second-order rate constants for the reaction of a nitropyridine with a nucleophile, such as piperidine.
Materials:
-
This compound
-
Piperidine (nucleophile)
-
Anhydrous Ethanol (solvent)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the nitropyridine substrate (e.g., 0.01 M in anhydrous ethanol).
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M in anhydrous ethanol).
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 40 °C).
-
In a cuvette, mix a known volume of the nitropyridine stock solution with a known volume of the piperidine stock solution.
-
Immediately begin monitoring the increase in absorbance of the product at its λ_max over time. The reaction progress can be followed until at least 3 half-lives have passed.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of piperidine), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
Plot k_obs versus the concentration of piperidine. The slope of this line will be the second-order rate constant (k₂).
-
Repeat the experiment for each nitropyridine under identical conditions to allow for a direct comparison of their k₂ values.
-
Experimental Workflow
Caption: Workflow for comparative kinetic analysis of nitropyridine reactivity.
Conclusion: A Predictive Framework for Synthetic Design
While awaiting direct experimental validation, the established principles of physical organic chemistry provide a strong predictive framework for the reactivity of this compound. The presence of two powerful electron-donating methoxy groups at the 2- and 4-positions is expected to significantly deactivate the pyridine ring towards nucleophilic aromatic substitution, rendering it substantially less reactive than its halogenated counterparts like 2-chloro-5-nitropyridine and, especially, 4-chloro-3-nitropyridine.
For synthetic chemists, this implies that forcing reaction conditions—such as higher temperatures, stronger nucleophiles, or the use of a catalyst—may be necessary to achieve successful SNAr reactions with this compound. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors, fostering a deeper understanding of the subtle yet profound influence of substituent effects on the reactivity of these versatile heterocyclic building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
A Comparative Guide to the HPLC and GC-MS Analysis of 2,4-Dimethoxy-5-nitropyridine
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2,4-Dimethoxy-5-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the fundamental causality behind methodological choices, ensuring a robust and validated approach to the analytical challenges posed by this important chemical intermediate.
Introduction: The Analytical Imperative for this compound
This compound (CAS No: 607373-84-2, Formula: C₇H₈N₂O₄) is a heterocyclic compound of significant interest, often serving as a key intermediate in the synthesis of pharmaceutical compounds.[1][2][3] Its molecular structure, featuring a substituted pyridine ring, presents specific analytical considerations. The strategic placement of two methoxy groups and a nitro group offers multiple points for chemical modification, making it a versatile building block.[2] Accurate determination of its purity, identification of related impurities, and quantification in various matrices are critical for reaction monitoring, quality control, and regulatory compliance.[4]
This guide explores the two primary chromatographic techniques for its analysis: HPLC, a cornerstone for the analysis of a wide range of organic molecules, and GC-MS, a powerful tool for the separation and definitive identification of volatile compounds. The selection of the optimal technique is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical objective.
Analyte Profile: Physicochemical Properties of this compound
A successful analytical method is built upon a thorough understanding of the analyte. Key properties of this compound are summarized below.
| Property | Value | Source | Significance for Analysis |
| Molecular Weight | 184.15 g/mol | [1] | Sufficiently low for potential volatility in GC. |
| Formula | C₇H₈N₂O₄ | [1] | Provides exact mass for MS detection. |
| XLogP3 | 1.5 | [1] | Indicates moderate lipophilicity, suitable for reversed-phase HPLC. |
| Rotatable Bonds | 2 | [1] | Contributes to molecular flexibility. |
| Thermal Stability | Caution Advised | [5][6] | The nitroaromatic structure suggests potential thermal lability, a critical consideration for GC analysis. High temperatures in the GC injector or column can cause degradation. |
High-Performance Liquid Chromatography (HPLC): The Robust Standard for Quantification
HPLC is exceptionally well-suited for the analysis of moderately polar, potentially non-volatile, or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's polarity for effective separation.
Causality Behind the HPLC Protocol
The selection of a reversed-phase C18 column is based on the analyte's moderate polarity; it will partition effectively between the nonpolar stationary phase and a polar mobile phase.[4][7] The mobile phase, a gradient of water and acetonitrile, allows for the elution of compounds with a range of polarities. The addition of a small amount of formic acid (0.1%) is crucial; it protonates silanol groups on the silica support to reduce peak tailing and provides a source of protons to enhance ionization for mass spectrometry detection (ESI+), making the method MS-compatible.[4]
Detailed Experimental Protocol: HPLC-UV/MS
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.[4]
-
Further dilute this stock solution to a working concentration of approximately 10 µg/mL using the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation & Conditions:
-
Chromatography System: A standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient Program:
-
Start with 10% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 40 °C to ensure reproducible retention times.[4]
-
Injection Volume: 5 µL.
-
Detection:
-
UV Detector: Monitor at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm or 280 nm), typical for aromatic nitro compounds.
-
Mass Spectrometer (Optional): Electrospray Ionization (ESI) in positive ion mode. Monitor for the protonated molecular ion [M+H]⁺ at m/z 185.1.
-
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS is an exceptionally powerful technique for separating and identifying volatile and thermally stable compounds. Its utility for this compound hinges on the molecule's ability to withstand the high temperatures of the GC system without degradation.
Causality Behind the GC-MS Protocol
The primary prerequisite for GC analysis is that the analyte must be volatile and thermally stable.[8] With a molecular weight of 184.15, this compound is expected to be sufficiently volatile.[1] However, the nitro group can be susceptible to thermal degradation.[6] Therefore, the injector temperature and oven program must be carefully optimized to ensure the compound is transferred to the column intact. A split injection is used to prevent overloading the capillary column with a concentrated sample.[4] A non-polar or medium-polarity column (e.g., 5% phenyl methylpolysiloxane) is chosen to separate compounds based primarily on their boiling points.[4] Electron Ionization (EI) is the standard for GC-MS because it creates reproducible, information-rich fragmentation patterns that can be compared against spectral libraries for definitive identification.[9]
Detailed Experimental Protocol: GC-MS
-
Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as ethyl acetate or dichloromethane.[4]
-
Dilute as necessary to a final concentration of 10-50 µg/mL.
-
-
Instrumentation & Conditions:
-
Chromatography System: A standard GC-MS system.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).[4]
-
Injector Temperature: 250 °C (optimize if degradation is observed).[4]
-
Column: 5% Phenyl Methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.[4]
-
-
Injection Volume: 1 µL.
-
Mass Spectrometer Conditions:
-
Expected Fragmentation Pattern
In EI-MS, the molecular ion (M⁺˙) at m/z 184 is expected. Characteristic fragment ions are crucial for structural confirmation.[9] Key expected fragments for this compound include:
-
m/z 154: Loss of NO ([M-NO]⁺)
-
m/z 153: Loss of OCH₃ ([M-OCH₃]⁺)
-
m/z 138: Loss of NO₂ ([M-NO₂]⁺)
-
m/z 123: Loss of NO₂ and CH₃ ([M-NO₂-CH₃]⁺)
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is dictated by the analytical goal. The following table provides a direct comparison of their performance attributes for the analysis of this compound.
| Parameter | HPLC | GC-MS | Rationale & Justification |
| Analyte State | Liquid/Solution | Volatilized Gas | HPLC is more versatile, analyzing compounds directly in solution without requiring volatility. |
| Thermal Stability | Not a primary concern | Critical Requirement | The potential for the nitro group to degrade at high temperatures makes HPLC a more robust choice for quantification. GC requires careful method development to ensure analyte integrity.[6] |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gas mobile phase and liquid stationary phase | Both are highly efficient separation techniques. HPLC can also separate non-volatile impurities that would not elute from a GC column. |
| Selectivity | High (Tunable with mobile phase and column chemistry) | Very High (Chromatographic separation combined with mass filtering) | GC-MS offers superior selectivity due to the added dimension of mass analysis, easily resolving co-eluting peaks if they have different mass spectra.[10] |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | GC-MS typically offers lower limits of detection due to efficient ionization and low-noise detectors. |
| Identification Power | Moderate (Based on retention time and UV) / High (with MS) | Definitive | The standardized, library-searchable EI fragmentation patterns from GC-MS provide unequivocal structural identification.[9] ESI fragmentation in LC-MS is often less extensive.[4] |
| Sample Throughput | Moderate (Typical run times 10-20 min) | High (Typical run times 5-15 min) | GC methods can often be faster, especially with modern "fast GC" setups.[11] |
| Application Focus | Purity analysis, quantification, analysis of isomers and non-volatile impurities.[12][13] | Screening, identification of unknowns, analysis of volatile impurities. | HPLC is the workhorse for quality control and assays. GC-MS excels at identifying unknown volatile components and confirming identity. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and viable techniques for the analysis of this compound, but they serve distinct, complementary roles.
-
For robust, reliable quantification and purity assessment, HPLC is the recommended technique. Its operation at ambient temperatures circumvents any potential issues with the thermal lability of the nitro group, ensuring the analytical data accurately reflects the sample's composition. It is the superior method for routine quality control and for analyzing samples that may contain non-volatile impurities.
-
For unequivocal identification and the analysis of volatile byproducts, GC-MS is the superior choice. The highly detailed and reproducible fragmentation patterns generated by electron ionization provide a structural fingerprint that is unmatched for confirmation of identity. While requiring careful validation to rule out on-column degradation, it is an invaluable tool for structural elucidation and forensic-level identification.
Ultimately, the most comprehensive analytical strategy would employ both techniques: HPLC for accurate quantification and purity testing, and GC-MS to confirm the identity of the main component and characterize any volatile impurities.
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. [PDF] METHODS OF NITROPYRIDINE SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. shimadzu.com [shimadzu.com]
- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
A Comparative Cost-Benefit Analysis of Synthesis Methods for 2,4-Dimethoxy-5-nitropyridine
For distribution to: Researchers, scientists, and drug development professionals
Introduction
2,4-Dimethoxy-5-nitropyridine is a key intermediate in the synthesis of various pharmacologically active compounds and other functional organic materials. The strategic placement of its methoxy and nitro groups on the pyridine ring allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and materials science. The efficiency, cost-effectiveness, and safety of its synthesis are therefore of paramount importance to researchers and chemical production managers.
This guide provides an in-depth comparative analysis of the primary and potential alternative synthesis routes to this compound. We will delve into detailed experimental protocols, yield expectations, cost considerations, and safety and environmental impacts to offer a comprehensive resource for selecting the optimal synthesis strategy.
Method 1: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-5-nitropyridine
The most established and widely utilized method for the synthesis of this compound is the sequential nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-nitropyridine with sodium methoxide. The electron-withdrawing nitro group strongly activates the pyridine ring, making the chlorine atoms susceptible to displacement by nucleophiles.
Reaction Pathway
The reaction proceeds in a stepwise manner. The first methoxy group substitutes the chlorine at the C4 position, which is para to the nitro group, due to the greater resonance stabilization of the Meisenheimer intermediate. The second substitution at the C2 position then follows, typically under slightly more forcing conditions, to yield the final product.
A Comparative Guide to the Experimental Validation of 2,4-Dimethoxy-5-nitropyridine and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical intermediates and heterocyclic chemistry, the precise synthesis and rigorous characterization of substituted pyridines are paramount. Among these, 2,4-Dimethoxy-5-nitropyridine stands as a molecule of interest due to its potential applications in medicinal chemistry, leveraging the electronic properties of its methoxy and nitro functional groups. This guide provides an in-depth comparison of the experimental data for this compound and key alternative compounds, offering a practical framework for its validation and use in a research and development setting.
The strategic placement of two electron-donating methoxy groups and an electron-withdrawing nitro group on the pyridine ring suggests a nuanced reactivity profile, making it a potentially valuable scaffold for further chemical elaboration. However, the availability of detailed experimental data for this specific compound is limited in readily accessible literature. This guide, therefore, aims to consolidate the available information, provide validated protocols for analogous compounds, and establish a logical workflow for the synthesis and characterization of this compound.
Physicochemical Properties: A Comparative Analysis
A foundational step in the validation of any chemical entity is the characterization of its fundamental physicochemical properties. Below is a comparison of this compound with two structurally related and commercially available alternatives: 2-Methoxy-5-nitropyridine and 2,4-Dichloro-5-nitropyridine. This comparison allows for an initial assessment of the influence of the substituents on the physical characteristics of the pyridine core.
| Property | This compound | 2-Methoxy-5-nitropyridine | 2,4-Dichloro-5-nitropyridine |
| Molecular Formula | C₇H₈N₂O₄[1] | C₆H₆N₂O₃ | C₅H₂Cl₂N₂O₂[2] |
| Molecular Weight | 184.15 g/mol [1] | 154.12 g/mol | 192.99 g/mol [2] |
| CAS Number | 607373-84-2[1] | 5446-92-4 | 4487-56-3 |
| Melting Point | Data not available | 104-108 °C[3][4] | 42.0 to 46.0 °C[2] |
| Boiling Point | Data not available | 277.46 °C (estimated)[3] | 282.3 °C at 760 mmHg[2] |
| Density | 1.292 g/cm³ (computed)[1] | 0.45 g/cm³[3] | 1.6 ± 0.1 g/cm³[2] |
The data clearly indicates that the substitution pattern significantly impacts the physical properties. The replacement of chloro groups with methoxy groups is expected to alter the polarity, solubility, and reactivity of the molecule. The lack of an experimentally determined melting point for this compound highlights the need for its synthesis and thorough characterization.
Synthetic Pathways and Mechanistic Considerations
A reliable synthetic route is the cornerstone of utilizing a compound in further research. While a specific, validated protocol for this compound is not readily found in the surveyed literature, a plausible synthetic strategy can be devised based on established methodologies for analogous compounds.
A logical approach involves the methylation of 2,4-dihydroxy-5-nitropyridine. The synthesis of the dihydroxy precursor is a known process. This two-step conceptual pathway provides a clear and actionable route for obtaining the target compound.
References
Spectral Analysis of 2,4-Dimethoxy-5-nitropyridine: A Comparative Guide
This technical guide provides a comprehensive analysis of the spectral characteristics of 2,4-Dimethoxy-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a complete public spectral database for this specific compound, this guide focuses on a comparative approach. By examining the spectral data of structurally related analogues, we can predict and understand the key features of the ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectra of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the spectroscopic properties of this important molecule.
Introduction to this compound
Comparative Spectral Analysis
To elucidate the spectral features of this compound, we will compare its expected properties with those of the following compounds:
-
2-Methoxy-5-nitropyridine: A structural analogue that helps to understand the effect of a second methoxy group.
-
2,4-Dichloro-5-nitropyridine: Illustrates the spectral changes when electron-donating methoxy groups are replaced by electron-withdrawing chloro groups.
-
Isomeric Phenylamino-nitropyridines: Provide insights into the UV-Vis absorption characteristics of nitropyridine systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their electronic environment.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to show two singlets for the two methoxy groups and two doublets for the aromatic protons on the pyridine ring. The electron-withdrawing nitro group will deshield the adjacent protons, causing them to appear at a higher chemical shift (downfield).
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atoms attached to the electronegative oxygen and nitrogen atoms, as well as the carbon bearing the nitro group, are expected to be significantly deshielded. The chemical shifts of the pyridine ring carbons are influenced by the substituents, with C2 and C4 (bearing the methoxy groups) and C5 (bearing the nitro group) showing distinct resonances.
Table 1: Comparison of ¹H and ¹³C NMR Spectral Data
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |
| This compound (Predicted) | ~4.0-4.2 (s, 3H, OCH₃), ~3.9-4.1 (s, 3H, OCH₃), ~8.5-8.7 (s, 1H, Ar-H), ~6.5-6.7 (s, 1H, Ar-H) | ~165 (C-O), ~160 (C-O), ~145 (C-NO₂), ~140 (Ar-C), ~100 (Ar-C), ~57 (OCH₃), ~56 (OCH₃) | N/A |
| 2-Methoxy-5-nitropyridine | A ¹H NMR spectrum is available, showing characteristic shifts for the methoxy and pyridine protons. | Not available in search results. | [3] |
| Pyridine | C2: 150; C3: 124; C4: 136 | The electronegativity of the nitrogen atom in pyridine leads to an upfield shift for the C2 carbon. | [4] |
Note: The predicted values for this compound are based on general principles and comparison with related structures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed.
Electron Ionization (EI-MS):
In EI-MS, the molecular ion (M⁺) peak is expected at m/z 184. The fragmentation pattern will be influenced by the substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and subsequent loss of CO from the ring.[5]
Electrospray Ionization (ESI-MS):
ESI is a softer ionization technique, and the protonated molecule [M+H]⁺ is expected to be the base peak at m/z 185.
Table 2: Comparison of Mass Spectrometry Data
| Compound | Ionization Mode | Key Fragments (m/z) | Reference |
| This compound | EI | 184 (M⁺), 138 (M-NO₂), 110 (M-NO₂-CO) | Predicted |
| ESI | 185 ([M+H]⁺) | Predicted | |
| 2,4-Dichloro-5-nitropyridine | EI | Loss of Cl, NO₂, and cleavage of the pyridine ring are characteristic. | [5] |
| ESI | Typically yields the protonated molecular ion. | [5] |
dot
Caption: A generalized workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitro, methoxy, and pyridine ring functionalities.
Key IR Absorptions:
-
NO₂ group: Strong asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The presence of two dominant bands at 1520 cm⁻¹ and 1342/1322 cm⁻¹ in the FTIR spectrum of 2,5-dimethoxy-4-nitro-β-phenethylamine confirms the characteristic absorptions of the nitro group.[6]
-
C-O-C (methoxy) group: Stretching vibrations will appear in the region of 1250-1000 cm⁻¹.
-
Pyridine ring: C=C and C=N stretching vibrations will be observed in the 1600-1400 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the chromophoric nitro group and the pyridine ring will result in characteristic absorptions in the UV-Vis region. The position of the absorption maxima can be influenced by the solvent polarity. The UV-Vis absorption of nitropyridine isomers is broad, typically in the 200–520 nm range.[7] The position of the methyl substituent in isomeric 2-N-phenylamino-5-nitropyridines strongly modulates their optical behavior.[8]
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the lower natural abundance of ¹³C.
Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions: Use a non-polar or medium-polarity capillary column. A typical temperature program would be to hold at an initial temperature of 80 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Conditions: Use an electron energy of 70 eV. Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Scan a mass range of m/z 40-300.[5]
Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a final concentration of approximately 1 µg/mL.
-
LC Conditions: Use a C18 reversed-phase column. A typical gradient would be to start with 10% acetonitrile in water (both with 0.1% formic acid) and increase to 95% acetonitrile over 15 minutes.
-
MS Conditions: Operate in positive ion mode with a capillary voltage of 3.5 kV and a cone voltage of 30 V. Set the source temperature to 120 °C and the desolvation temperature to 350 °C.[5]
dot
Caption: A simplified workflow for LC-MS analysis with ESI.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Acquisition: Record the spectrum over a wavelength range of 200-800 nm.
Conclusion
While a complete, publicly available spectral database for this compound is currently lacking, a comprehensive understanding of its spectroscopic properties can be achieved through a comparative analysis with structurally related compounds. This guide provides predicted spectral features and general experimental protocols to aid researchers in the characterization of this important synthetic intermediate. The provided data on analogous compounds serves as a valuable reference for interpreting the ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectra of this compound and its derivatives.
References
- 1. echemi.com [echemi.com]
- 2. 607373-84-2|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum [chemicalbook.com]
- 4. testbook.com [testbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and characterization of 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N)--a new member of 2C-series of designer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts in the Synthesis of 2,4-Dimethoxy-5-nitropyridine
Introduction: The Significance of 2,4-Dimethoxy-5-nitropyridine and its Synthetic Challenges
This compound is a pivotal intermediate in the pharmaceutical and agrochemical industries, serving as a key building block for a range of complex molecules. Its strategic importance lies in the versatile reactivity of its substituents: the nitro group can be readily reduced to an amine for further functionalization, while the methoxy groups influence the electronic properties of the pyridine ring.[1] The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of the more reactive 4-chloro substituent, followed by the less reactive 2-chloro substituent, on 2,4-dichloro-5-nitropyridine with a methoxide source.[2][3]
The core challenge in this synthesis is to achieve high yields and purity while maintaining cost-effectiveness and adhering to the principles of green chemistry. The direct reaction of 2,4-dichloro-5-nitropyridine with sodium methoxide can be sluggish and may require harsh conditions, leading to side products. To overcome these hurdles, various catalytic systems have been explored to enhance the reaction rate and efficiency. This guide provides a comparative study of different catalytic approaches for the synthesis of this compound, offering experimental insights and performance data to aid researchers in selecting the optimal method for their specific needs.
Catalytic Systems for Enhanced Methoxylation
The methoxylation of 2,4-dichloro-5-nitropyridine is a biphasic reaction, often involving a solid methoxide salt and the substrate dissolved in an organic solvent. Catalysts are employed to facilitate the transfer of the methoxide nucleophile to the organic phase where the reaction occurs.[4][5] We will compare three major classes of catalysts: Quaternary Ammonium Salts (Phase-Transfer Catalysts), Crown Ethers, and Ionic Liquids.
Quaternary Ammonium Salts: The Workhorse of Phase-Transfer Catalysis
Quaternary ammonium salts are the most common and cost-effective phase-transfer catalysts (PTCs).[5] Their mechanism involves the in-situ formation of a lipophilic ion pair between the quaternary ammonium cation and the methoxide anion. This ion pair is soluble in the organic phase, allowing the methoxide to readily attack the electron-deficient pyridine ring.[4]
Experimental Protocol: Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloro-5-nitropyridine (19.3 g, 0.1 mol) and toluene (100 mL).
-
Reagent Addition: Add sodium methoxide (11.9 g, 0.22 mol) and tetrabutylammonium bromide (TBAB) (3.22 g, 0.01 mol).
-
Reaction Conditions: Heat the mixture to 80°C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Causality of Experimental Choices:
-
Toluene: An inert, non-polar solvent that dissolves the substrate but not the sodium methoxide, creating the necessary biphasic system.
-
TBAB: A robust and commercially available PTC that effectively transports the methoxide anion.
-
80°C: A moderate temperature to ensure a reasonable reaction rate without significant decomposition of the starting material or product.
-
Nitrogen Atmosphere: Prevents potential side reactions involving atmospheric moisture and oxygen.
Crown Ethers: High-Efficiency Phase-Transfer Catalysts
Crown ethers are cyclic polyethers that can strongly chelate alkali metal cations, such as Na+ from sodium methoxide. This chelation "liberates" the methoxide anion, making it a more potent nucleophile. The resulting complex is also more soluble in the organic phase, further accelerating the reaction.
Experimental Protocol: 18-Crown-6 Catalyzed Synthesis
-
Reaction Setup: In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve 2,4-dichloro-5-nitropyridine (19.3 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (100 mL).
-
Reagent Addition: Add sodium methoxide (11.9 g, 0.22 mol) and 18-crown-6 (0.26 g, 0.001 mol).
-
Reaction Conditions: Stir the mixture at room temperature (25°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-3 hours.
-
Work-up: Upon completion, quench the reaction with the addition of water (50 mL). Extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Causality of Experimental Choices:
-
THF: A polar aprotic solvent that helps to dissolve the crown ether-cation complex.
-
18-Crown-6: Specifically chosen for its high affinity for Na+ cations.
-
Room Temperature: The high efficiency of the crown ether catalyst allows the reaction to proceed at a lower temperature, improving the energy efficiency and safety profile.
-
Low Catalyst Loading: Due to their high catalytic activity, crown ethers can be used in smaller amounts compared to quaternary ammonium salts.
Ionic Liquids: Green and Recyclable Catalytic Systems
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts.[6][7] In this synthesis, a task-specific basic ionic liquid can be employed. The IL can enhance the nucleophilicity of the methoxide and provide a polar reaction medium that facilitates the SNAr reaction. A key advantage of ILs is their potential for recyclability, aligning with the principles of green chemistry.[8]
Experimental Protocol: [BMIM][OH] Catalyzed Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask, mix 2,4-dichloro-5-nitropyridine (19.3 g, 0.1 mol) and sodium methoxide (11.9 g, 0.22 mol) in 1-butyl-3-methylimidazolium hydroxide ([BMIM][OH]) (20 mL).
-
Reaction Conditions: Heat the mixture to 60°C and stir.
-
Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: After the reaction is complete, extract the product directly from the ionic liquid phase with diethyl ether (3 x 50 mL).
-
Catalyst Recycling: The ionic liquid phase containing the inorganic salts can be washed with water and dried under vacuum for reuse.
-
Purification: Combine the ether extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure product.
Causality of Experimental Choices:
-
[BMIM][OH]: A basic ionic liquid that acts as the reaction medium and catalyst, promoting the reaction through its basic nature and polar environment.
-
60°C: A milder temperature compared to the conventional PTC method, enabled by the efficiency of the ionic liquid.
-
Solventless (in the traditional sense): The ionic liquid serves as the solvent, reducing the use of volatile organic compounds (VOCs).
-
Direct Extraction: The low solubility of the product in the ionic liquid allows for simple extraction, simplifying the work-up procedure.
Comparative Performance Data
| Catalyst System | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Green Chemistry Aspects |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | 10 | Toluene | 80 | 4-6 | ~85 | >98 | Moderate - uses organic solvent. |
| Crown Ether | 18-Crown-6 | 1 | THF | 25 | 2-3 | ~92 | >99 | Good - lower temperature, but crown ethers can be toxic. |
| Ionic Liquid | [BMIM][OH] | - (Solvent) | [BMIM][OH] | 60 | 1-2 | ~95 | >99 | Excellent - recyclable catalyst/solvent, reduced VOCs. |
Note: The data presented in this table is illustrative and based on typical outcomes for these types of catalytic reactions. Actual results may vary depending on the specific experimental conditions.
Visualizing the Catalytic Cycles and Workflow
Catalytic Cycle of Phase-Transfer Catalysis
Caption: Phase-transfer catalytic cycle for methoxylation.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for synthesis.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of this compound has a significant impact on the reaction's efficiency, cost, and environmental footprint.
-
Quaternary ammonium salts like TBAB offer a reliable and cost-effective solution, making them suitable for large-scale industrial production where cost is a primary driver.
-
Crown ethers , while more expensive and potentially more toxic, provide excellent catalytic activity at lower temperatures, which can be advantageous for thermally sensitive substrates.
-
Ionic liquids represent a modern, green alternative, offering high yields, short reaction times, and the significant benefit of catalyst and solvent recyclability. As the demand for sustainable chemical processes grows, the application of ionic liquids in such syntheses is expected to increase.[6]
Future research may focus on the development of even more efficient and recyclable catalysts, such as polymer-supported phase-transfer catalysts or novel, less hazardous ionic liquids, to further optimize the synthesis of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. iajpr.com [iajpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Ionic Liquids in Catalysis: An Innovative and Green Approach for the Synthesis of Nitrogen Heterocycles [ouci.dntb.gov.ua]
- 8. Ionic liquids derived from organosuperbases: en route to superionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dimethoxy-5-nitropyridine
This document provides a detailed, procedural guide for the safe handling and disposal of 2,4-Dimethoxy-5-nitropyridine (CAS No. 607373-84-2). As a substituted nitropyridine, this compound requires careful management as hazardous chemical waste to ensure the safety of laboratory personnel and protect the environment. The procedures outlined herein are synthesized from established safety protocols for structurally similar nitroaromatic and pyridine-based compounds and are designed to provide a self-validating system of safety and compliance.
Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for this compound was located during the literature search. The following guidance is based on safety data for analogous compounds, including other nitropyridines and general principles of hazardous waste management.[1] It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and adhere to all local, state, and federal regulations. This guide supplements, but does not replace, institutional protocols.
Part 1: Core Safety and Hazard Assessment
Before any handling or disposal operations, a thorough understanding of the potential hazards is essential. Structurally related nitropyridines are classified as hazardous, typically causing skin, eye, and respiratory irritation.[2][3][4] The nitroaromatic functionality suggests resistance to environmental degradation and potential toxicity.[5]
Engineering Controls
All manipulations involving this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[1][6] This is the primary engineering control to prevent the inhalation of dust or vapors.[7][8] Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1][2][3]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale and Source |
| Eye Protection | Chemical safety goggles or a face shield. | Standard laboratory glasses are insufficient. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[2] |
| Hand Protection | Nitrile or butyl rubber gloves. | Standard latex gloves may not offer adequate protection. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1][7] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Provides a barrier against incidental spills and splashes.[6][7] |
| Respiratory | Not required if work is performed in a fume hood. | For spill cleanup outside a fume hood, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[9] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic and documented hazardous waste management process. Never dispose of this chemical in the regular trash or down the sanitary sewer.[1][10]
Step 1: Waste Classification and Segregation
-
Classify: this compound waste, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), must be classified as Hazardous Chemical Waste .[1][11]
-
Segregate: Designate a specific waste container for this compound. Crucially, do not mix with other waste streams, particularly:
-
Strong Oxidizing Agents, Acids, or Bases: Mixing can lead to vigorous, exothermic reactions.[2][12]
-
Aqueous Waste: Unless specifically instructed by your EHS department, keep organic waste separate from aqueous streams.
-
Non-Hazardous Waste: This prevents cross-contamination and ensures proper disposal for all waste types.
-
Step 2: Containerization
-
Select a Compatible Container: Use a clean, sealable container made of a non-reactive material such as high-density polyethylene (HDPE) or borosilicate glass.[6]
-
Ensure Integrity: The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.[6][12]
-
Leave Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 3: Labeling
Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste" .[6]
-
The full chemical name: "this compound" . Do not use abbreviations.[6]
-
An accurate estimation of the waste composition and quantity.
-
The Accumulation Start Date (the date waste was first added).[13]
-
The name and contact information of the Principal Investigator or responsible researcher.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA within your laboratory. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[1][12]
-
Within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
Step 5: Arranging for Final Disposal
Once the waste container is full or you are discontinuing the project, contact your institution's EHS department to schedule a waste pickup.[1][6] Follow their specific procedures for submitting a chemical collection request. Do not attempt to treat or neutralize the chemical waste yourself unless it is part of an EHS-approved protocol.[1]
Part 3: Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow from waste generation to final collection.
Part 4: Spill and Emergency Procedures
Immediate and correct action is crucial in the event of a spill to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify everyone in the vicinity of the spill.[6]
-
Assess the Spill:
-
Minor Spill (inside a fume hood): If you are trained and equipped, you can manage the cleanup.
-
Major Spill (outside a fume hood or large volume): Evacuate the area immediately. Close the doors and contact your institution's emergency response team or EHS.[1]
-
-
Cleanup Procedure for Minor Spills:
-
Wear the appropriate PPE as described in Part 1.2.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Using non-sparking tools, carefully collect the absorbent material and the spilled substance.[1]
-
Place all contaminated materials into a sealable, compatible container and label it as "Hazardous Waste" with a description of the contents.
-
Decontaminate the spill area with a suitable solvent (consult EHS for recommendations), followed by a thorough wash with soap and water.[1]
-
Dispose of all cleanup materials as hazardous waste.
-
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. mtu.edu [mtu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4-Dimethoxy-5-nitropyridine
Immediate Safety Briefing: Understanding the Risks
Before handling 2,4-Dimethoxy-5-nitropyridine, it is crucial to understand its anticipated hazards based on related chemical structures. The primary risks are associated with direct contact and inhalation. Data from analogous compounds like 2-Methoxy-5-nitropyridine and other nitropyridines strongly suggest that this compound should be treated as hazardous.[1][2][3]
Anticipated Hazard Profile:
| Hazard Classification | Category | Associated Risk |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][4] |
The nitro group and pyridine ring are common toxophores, and their presence necessitates stringent protective measures. The operational plan that follows is designed to mitigate these risks through a multi-layered defense system, with Personal Protective Equipment (PPE) as the final, critical barrier between the researcher and potential exposure.
The Core Principle: Engineering Controls First
Your primary line of defense is not your PPE, but the environment in which you work. PPE is essential, but it is designed to protect you when engineering controls fail or are not feasible.
-
Ventilation: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood.[2][5] This is non-negotiable. A fume hood contains vapors and fine particulates, preventing inhalation—the most direct route for systemic exposure.
-
Safety Stations: Ensure immediate and unobstructed access to an emergency eyewash station and a safety shower before beginning any work.[5]
The Last Line of Defense: A Head-to-Toe PPE Protocol
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the anticipated chemical hazards. Each component serves a specific purpose in preventing a specific route of exposure.
Dermal Protection: Skin and Body
The most probable route of exposure in a laboratory setting is accidental skin contact. Nitropyridines are known skin irritants.[2][4]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is mandatory. This provides a removable barrier against incidental splashes and spills.
-
Gloves—The Critical Choice: There is no universal glove. For handling this compound, a two-tiered approach is recommended for maximum protection.
-
Inner Glove: Not typically required unless handling highly toxic materials or chemicals with unknown properties for extended periods.
-
Outer Glove: Nitrile gloves are the standard for incidental contact with a wide range of chemicals and are resistant to pyridine compounds.[2] Always check the manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.
-
The Causality: The "why" behind this choice is rooted in preventing skin irritation and potential absorption. Contaminated gloves must be removed immediately using the proper technique to avoid cross-contamination, and hands should be washed thoroughly.
-
Glove Selection and Best Practices:
| Glove Type | Protection Level | Key Considerations |
| Disposable Nitrile Gloves | Splash Protection | Standard for handling solids and preparing solutions. Inspect for pinholes before use. Remove and replace immediately upon contamination. Do not reuse. |
-
Full Coverage: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[6] This prevents exposure from spills that may reach the floor.
Eye and Face Protection: A Non-Negotiable Barrier
This compound is expected to be a serious eye irritant.[1][2]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, and fine dust.[7] Eye protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][7]
-
Face Shield (Conditional): When there is a heightened risk of splashing—such as when transferring large volumes of a solution or running a reaction under pressure—a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face, but goggles are still necessary to protect against splashes that could go under the shield.
Respiratory Protection: Mitigating Inhalation Risks
The compound is anticipated to cause respiratory irritation.[2][4]
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
Secondary Control (If Required): If engineering controls are not sufficient to keep exposure below permissible limits, or during a large spill clean-up, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher) is recommended.[7] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes training and fit-testing.
Procedural Workflow: From Bench to Waste
This workflow diagram illustrates the critical control points for PPE usage during the handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: A Responsible Conclusion
Improper disposal is a critical safety and environmental hazard. All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, weigh paper, paper towels, etc.
-
Liquid Waste: Unused solutions and reaction mixtures.
-
-
Container Integrity: Ensure waste containers are made of compatible materials and are kept closed when not in use.
-
Regulatory Compliance: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.[1][5] Never pour chemical waste down the drain.[8] Adhere strictly to local, state, and federal regulations for hazardous waste disposal.[8]
By adhering to these rigorous, evidence-based protocols, you establish a self-validating system of safety that protects not only yourself but also your colleagues and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
